molecular formula C6H8O B572437 3-Ethynyl-3-methyloxetane CAS No. 1290541-27-3

3-Ethynyl-3-methyloxetane

Numéro de catalogue: B572437
Numéro CAS: 1290541-27-3
Poids moléculaire: 96.129
Clé InChI: MFMBEVUFBLJCBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethynyl-3-methyloxetane, also known as this compound, is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-ethynyl-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBEVUFBLJCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855901
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290541-27-3
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Core Chemical Properties and Synthetic Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-3-methyloxetane is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a strained oxetane ring with a reactive terminal alkyne, offer a compelling scaffold for the synthesis of novel therapeutic agents. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties like aqueous solubility and metabolic stability. The terminal alkyne provides a versatile handle for a variety of chemical transformations, including click chemistry and Sonogashira coupling, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of this compound.

Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1290541-27-3[1]
Molecular Formula C₆H₈O[2]
Molecular Weight 96.13 g/mol [3]
Predicted Boiling Point 90.3 ± 29.0 °C[4]
Predicted Density 0.95 ± 0.1 g/cm³[4]
Appearance Colorless liquid (predicted)[4]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended. Information on melting point and solubility in various solvents is not currently available in the cited literature.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific experimental spectra are not publicly available, the expected characteristic signals can be inferred from the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the oxetane ring.

  • ≡C-H Stretch: A sharp, strong band is anticipated around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the alkyne.[5][6][7]

  • C≡C Stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ due to the carbon-carbon triple bond stretch.[5][6][7]

  • C-O-C Stretch: The cyclic ether functionality of the oxetane ring will likely exhibit a strong C-O-C stretching vibration in the fingerprint region, typically around 950-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methylene protons of the oxetane ring, and the acetylenic proton. The chemical shifts would be influenced by the electronegativity of the oxygen atom and the anisotropy of the triple bond.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the two sp-hybridized carbons of the ethynyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 96.13. Fragmentation patterns would likely involve cleavage of the oxetane ring and loss of small neutral molecules.[8][9]

Experimental Protocols: Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted oxetanes can be adapted.

Potential Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-methyl-3-oxetanone, with an ethynylating agent.

G cluster_0 Synthesis of this compound start 3-Methyl-3-oxetanone step1 Ethynylation Reaction (e.g., with Ethynylmagnesium bromide or Ethynyl lithium) start->step1 step2 Work-up and Purification (e.g., Quenching, Extraction, Chromatography) step1->step2 product This compound step2->product

Caption: A potential synthetic workflow for the preparation of this compound.

General Experimental Considerations:

  • Reaction Conditions: The ethynylation of ketones is typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organometallic reagent.

  • Work-up: The reaction is usually quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: Purification of the final product is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.

Key Reactivity: Leveraging the Terminal Alkyne

The terminal alkyne functionality of this compound is its most prominent feature for synthetic diversification, allowing for its participation in a range of powerful C-C bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide/triflate.[10][11] This reaction is exceptionally useful for incorporating the oxetane moiety into aromatic and heteroaromatic systems, which are prevalent in drug molecules.

G cluster_1 Sonogashira Coupling Reaction reagent1 This compound catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) reagent1->catalysts reagent2 Aryl/Vinyl Halide or Triflate reagent2->catalysts product Coupled Product catalysts->product

Caption: A schematic representation of the Sonogashira coupling reaction involving this compound.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne can readily undergo a [3+2] cycloaddition with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This highly efficient and regioselective reaction is a cornerstone of "click chemistry" and provides a robust method for linking the oxetane-containing fragment to other molecules.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates can offer several advantages:

  • Improved Physicochemical Properties: The oxetane ring is a polar, three-dimensional motif that can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl counterparts.[12][13] This can lead to improved pharmacokinetic profiles.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can increase the half-life of a drug.[14]

  • Vectorial Exploration of Binding Pockets: The linear and rigid nature of the ethynyl group allows for its use as a linker to probe deep and narrow binding pockets within biological targets such as enzymes and receptors.

  • Bioisosterism: The 3,3-disubstituted oxetane core can serve as a valuable bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[13]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically tractable terminal alkyne makes it an attractive tool for medicinal chemists. While further research is needed to fully elucidate its experimental properties and develop specific, high-yielding synthetic protocols, the foundational information presented in this guide provides a strong basis for its exploration in drug discovery programs. The strategic incorporation of this scaffold has the potential to lead to the development of new drug candidates with improved efficacy and pharmacokinetic properties.

References

An In-Depth Technical Guide to 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1290541-27-3

This technical guide provides a comprehensive overview of 3-ethynyl-3-methyloxetane, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, spectral characterization, and key applications, with a focus on its role in medicinal chemistry and click chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a methyl and an ethynyl group at the 3-position. The presence of the terminal alkyne makes it a versatile reagent for various coupling reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] The oxetane moiety itself is of significant interest in medicinal chemistry as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1290541-27-3[4]
IUPAC Name This compound[4]
Molecular Formula C6H8O[4]
Molecular Weight 96.13 g/mol [4]
Boiling Point Not explicitly available in search results.
Density Not explicitly available in search results.
Melting Point Not explicitly available in search results.
SMILES C#CC1(C)COC1[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of similar 3,3-disubstituted oxetanes.[5][6] A plausible approach involves the alkynylation of a suitable oxetan-3-one precursor.

General Synthetic Approach

The synthesis of 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-one.[6] A potential synthetic route to this compound could involve the following conceptual steps:

  • Protection of the ketone: If necessary, the ketone functionality of a suitable starting material could be protected.

  • Introduction of the methyl group: A methylation reaction, for instance, using a Grignard reagent like methylmagnesium bromide, could be performed.

  • Introduction of the ethynyl group: An alkynylation reaction, for example, using a lithium acetylide or similar nucleophilic ethynyl equivalent, would introduce the terminal alkyne.

  • Deprotection: If a protecting group was used, its removal would yield the final product.

A visual representation of a generalized synthetic workflow is provided below.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Oxetane Precursor (e.g., 3-Oxetanone) step1 Methylation start->step1 1. Introduction of methyl group step2 Ethynylation step1->step2 2. Introduction of ethynyl group product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Spectral Characterization

Detailed spectral data for this compound are typically available from commercial suppliers upon request.[4] However, based on the known spectral properties of similar compounds, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectral Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR - Signal for the terminal alkyne proton (≡C-H) around δ 2.0-3.0 ppm.[7][8]- Signals for the oxetane ring protons (CH₂) typically in the region of δ 4.0-5.0 ppm.- Signal for the methyl group protons (CH₃) around δ 1.0-1.5 ppm.[9]
¹³C NMR - Signals for the alkyne carbons (C≡C) in the range of δ 70-90 ppm.[10]- Signal for the quaternary carbon of the oxetane ring.- Signals for the methylene carbons of the oxetane ring.- Signal for the methyl carbon.
IR Spectroscopy - A sharp, weak absorption band for the C≡C stretch around 2100-2260 cm⁻¹.[11]- A sharp absorption band for the ≡C-H stretch around 3300 cm⁻¹.[11]- C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.[12]- C-O stretching of the ether in the fingerprint region.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained, polar oxetane ring and a reactive terminal alkyne makes this compound a highly attractive building block in drug discovery.

Role as a Bioisostere

The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups in drug molecules, such as gem-dimethyl and carbonyl groups.[3][13] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.[3]

  • Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of enzymatic degradation, thereby increasing the half-life of a drug.

  • Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic and pharmacodynamic profile.

Utility in Click Chemistry

The terminal alkyne functionality of this compound allows for its facile conjugation to other molecules bearing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14][15] This "click" reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various stages of drug discovery.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of a copper(II) salt (e.g., CuSO₄, 1-5 mol%) to a solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing ligand such as TBTA or THPTA may also be included.

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and column chromatography.

G cluster_reagents Reactants cluster_reaction Click Reaction cluster_product Product reagent1 Azide-containing Molecule (e.g., Drug Candidate, Probe) reaction CuAAC (Copper(I) Catalyst, Sodium Ascorbate) reagent1->reaction reagent2 This compound reagent2->reaction product 1,2,3-Triazole Linked Conjugate reaction->product

Caption: Schematic of a CuAAC reaction using this compound.

This click chemistry approach enables the modular synthesis of complex molecules, including:

  • PROTACs and Molecular Glues: Linking a target-binding moiety to an E3 ligase-recruiting element.

  • Bioconjugation: Attaching the oxetane-containing fragment to proteins, nucleic acids, or other biomolecules for imaging or therapeutic purposes.

  • Fragment-Based Drug Discovery (FBDD): Growing a fragment hit by linking it to other small molecules to improve its binding affinity and drug-like properties.

Signaling Pathways and Logical Relationships

While specific examples of this compound directly modulating a signaling pathway were not identified in the search results, its application in the synthesis of kinase inhibitors provides a logical framework for its potential impact. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, ethynyl-containing fragments are known to interact with the ATP-binding site of the kinase domain.

The following diagram illustrates a hypothetical drug discovery workflow where this compound could be employed to develop a novel kinase inhibitor.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_candidate Candidate Selection target Identify Kinase Target hts High-Throughput Screening target->hts hit Identify Hit Compound hts->hit sar Structure-Activity Relationship (SAR) Studies hit->sar synthesis Synthesize Analogs using This compound (via Click Chemistry) sar->synthesis prop_improve Improve Physicochemical Properties (Solubility, etc.) synthesis->prop_improve in_vitro In Vitro Assays (Potency, Selectivity) synthesis->in_vitro prop_improve->in_vitro in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo candidate Select Drug Candidate in_vivo->candidate

Caption: Hypothetical drug discovery workflow for a kinase inhibitor.

In this workflow, this compound serves as a key building block in the lead optimization phase to rapidly generate a library of analogs with potentially improved properties, accelerating the identification of a viable drug candidate.

Conclusion

This compound is a valuable and versatile building block in modern chemical and pharmaceutical research. Its unique structural features, combining the beneficial properties of the oxetane ring with the reactive handle of a terminal alkyne, make it a powerful tool for the synthesis of novel compounds with improved drug-like properties. Its utility in click chemistry further expands its applicability, enabling the efficient construction of complex molecular architectures for a wide range of applications in drug discovery and chemical biology. As the demand for novel therapeutics with optimized properties continues to grow, the importance of innovative building blocks like this compound is expected to increase.

References

An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-3-methyloxetane is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a strained oxetane ring with a reactive terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. The oxetane moiety, a four-membered cyclic ether, can act as a polar, metabolically stable surrogate for more common functional groups in drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability. The terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the structure, properties, and reactivity of this compound, including detailed experimental protocols and data presentation to support its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and analysis. The following tables summarize key quantitative data for this compound.

PropertyValueSource
CAS Number 1290541-27-3[1][2]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
Boiling Point Not definitively reported; estimated based on related compounds.
Density Not definitively reported; estimated based on related compounds.
Storage Conditions Store in a dry, well-ventilated place. Keep refrigerated (2-8°C). Protect from light.[3]

Table 1: Physicochemical Properties of this compound

Data TypeKey Features
¹H NMR Expected signals for the oxetane ring protons (diastereotopic methylene protons adjacent to the oxygen and at the C4 position), the methyl group protons, and the terminal alkyne proton.
¹³C NMR Expected signals for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, the methyl carbon, and the two sp-hybridized carbons of the alkyne.
FTIR Characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-O-C stretch of the oxetane ring (around 980 cm⁻¹).

Table 2: Summary of Expected Spectroscopic Data for this compound

Note: Definitive, experimentally verified spectral data for this compound is not widely available in the public domain. The information presented is based on general principles of NMR and IR spectroscopy and data for structurally similar compounds.

Synthesis of this compound

Below is a hypothetical, yet chemically sound, experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Tosylation of 3-Methyl-3-oxetanemethanol

  • To a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

Step 2: Ethynylation of the Tosylate

  • To a solution of ethynylmagnesium bromide (or a similar acetylide nucleophile) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the crude tosylate from Step 1 dissolved in a minimal amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the terminal alkyne and the oxetane ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality makes this compound an excellent substrate for CuAAC, a highly efficient and versatile "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst 3E3MO This compound Triazole 1,4-Disubstituted 1,2,3-Triazole 3E3MO->Triazole Azide Organic Azide (R-N3) Azide->Triazole Cu(I) Cu(I) Catalyst Cu(I)->Triazole Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of tert-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-24 hours. The reaction is often complete within a few hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography on silica gel.

Cationic Ring-Opening Polymerization (CROP)

The strained oxetane ring of this compound is susceptible to ring-opening polymerization, particularly under cationic conditions.[6] This reactivity allows for the synthesis of polyethers with pendant ethynyl-methyl groups, which can be further functionalized, for example, via click chemistry, to create functional materials.

CROP_Mechanism Initiator Cationic Initiator (e.g., BF3·OEt2) Monomer This compound Initiator->Monomer Initiation Propagation Propagation (Chain Growth) Monomer->Propagation Polymer Poly(this compound) Propagation->Polymer Termination/Transfer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Experimental Protocol: Cationic Ring-Opening Polymerization (CROP)
  • Under an inert atmosphere, charge a flame-dried reaction flask with a solution of this compound in a dry, non-protic solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add a cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the stirred solution.

  • Maintain the reaction at the chosen temperature and monitor the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to several days depending on the reaction conditions.

  • Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as gel permeation chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.

Applications in Drug Development

The incorporation of the this compound motif into small molecules can be a valuable strategy in drug discovery. The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[7] The ethynyl group provides a versatile handle for lead optimization through "click" chemistry, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Drug_Development_Logic LeadCompound Lead Compound IncorporateOxetane Incorporate 3-Methyl-3-oxetanemethanol (Improved Physicochemical Properties) LeadCompound->IncorporateOxetane IntroduceAlkyne Introduce Ethynyl Group (Handle for Diversification) IncorporateOxetane->IntroduceAlkyne ClickChemistry Click Chemistry (CuAAC) (Rapid Analog Synthesis) IntroduceAlkyne->ClickChemistry SAR Structure-Activity Relationship (SAR) Studies ClickChemistry->SAR OptimizedLead Optimized Lead Compound SAR->OptimizedLead

Caption: Logical Workflow for Utilizing this compound in Lead Optimization.

While this compound has not yet been directly implicated in specific signaling pathways in publicly available literature, its utility lies in its ability to modify and optimize molecules that do target such pathways. For instance, a kinase inhibitor could be modified with this oxetane to improve its drug-like properties, and the alkyne handle could then be used to attach various moieties to probe the binding pocket or modulate downstream signaling.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the safety data for the related compound 3-methyl-3-oxetanemethanol, it should be handled with care in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. As a terminal alkyne, it may also have the potential to form explosive metal acetylides, so contact with certain metals should be avoided. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its unique combination of a strained oxetane ring and a reactive terminal alkyne allows for the synthesis of novel molecular architectures with potentially enhanced properties. This guide has provided a comprehensive overview of its structure, reactivity, and potential applications, along with detailed (though in some cases, hypothetical) experimental protocols to facilitate its use in the laboratory. As research in oxetane chemistry continues to expand, the utility of this compound is poised to grow, offering new opportunities for innovation in drug discovery and materials development.

References

A Technical Guide to the Spectroscopic Data of 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Ethynyl-3-methyloxetane.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.75d, J ≈ 6 Hz2HOxetane CH₂ (Ha)
4.55d, J ≈ 6 Hz2HOxetane CH₂ (Hb)
2.40s1H≡C-H
1.65s3H-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
82.5-C ≡C-
79.5Oxetane -C H₂-
74.0C -H
40.0Quaternary Carbon
25.0-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch
~2970MediumC-H Asymmetric Stretch (CH₃)
~2880MediumC-H Symmetric Stretch (CH₂)
~2120WeakC≡C Stretch
~985StrongOxetane Ring Vibration

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization: EI)

m/zPredicted Relative IntensityAssignment
96Moderate[M]⁺ (Molecular Ion)
81High[M - CH₃]⁺
68Moderate[M - C₂H₄]⁺
53Moderate[C₄H₅]⁺

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. Data acquisition typically involves 512 scans with a relaxation delay of 2 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity and control the amount of substance entering the ion source.

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical spectroscopic characterization of a chemical compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS GC-MS Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Final_Report Spectroscopic Data Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Workflow for Spectroscopic Characterization.

Commercial Availability and Technical Guide for 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Ethynyl-3-methyloxetane, its applications in drug discovery, and detailed experimental protocols for its use. The unique structural features of the oxetane ring, combined with the reactive terminal alkyne, make this compound a valuable building block in medicinal chemistry for the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 1290541-27-3) is available from several commercial suppliers. The table below summarizes the available data on suppliers, purity, and typical availability. Pricing information is generally available upon request from the individual suppliers.

SupplierPurityTypical AvailabilityCatalog Number
SynHet>99%Synthesis on demand (<1 week lead time)CAS-1290541-27-3
CHEMLYTE SOLUTIONS CO.,LTDIndustrial GradeInquire1290541-27-3
BLD PharmInquireInquire1290541-27-3
Key OrganicsInquireInquireMFCD19441315
AChemBlock97%Inquire1290541-27-3

Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 1290541-27-3
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
SMILES C#CC1(C)COC1

Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety has gained significant attention in drug discovery as a versatile bioisostere. Its incorporation into drug candidates can lead to improved physicochemical properties. The 3,3-disubstituted oxetane motif is particularly attractive as it does not introduce a new stereocenter.

The terminal alkyne group of this compound makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, selective, and biocompatible, allowing for the facile conjugation of the oxetane moiety to various biomolecules or scaffolds.

This building block can be utilized in several drug discovery applications:

  • Synthesis of Kinase Inhibitors: The ethynyl group can serve as a key pharmacophoric element, extending into hydrophobic pockets of ATP-binding sites in kinases. For example, similar ethynyl-containing compounds have been crucial in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

  • Metabolic Labeling: The alkyne can be used to tag biomolecules in living systems for subsequent visualization or purification.

  • Activity-Based Protein Profiling: Clickable probes synthesized from this compound can be used to identify and profile the activity of specific enzymes in complex biological samples.

  • Linker Chemistry: The triazole ring formed from the click reaction provides a stable and rigid linker to connect different molecular fragments, for instance, in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and an azide-containing molecule. The reaction conditions may require optimization depending on the specific substrates.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, DMSO, t-butanol, or mixtures)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM solution of the azide-containing substrate in a compatible solvent.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 20 mM solution of CuSO4 in water.

    • Prepare a 100 mM solution of the THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide solution (1 equivalent)

      • This compound solution (1.1 to 2 equivalents)

      • Solvent to reach the desired final concentration (e.g., to make the final reaction volume 100 µL).

      • THPTA/TBTA ligand solution (e.g., 10 µL of 100 mM solution).

      • CuSO4 solution (e.g., 10 µL of 20 mM solution).

    • Vortex the mixture briefly.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 10 µL of 300 mM solution).

    • Vortex the mixture immediately and thoroughly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up according to the properties of the product. This may involve extraction, precipitation, or direct purification by chromatography (e.g., silica gel chromatography or preparative HPLC).

Visualization of a Relevant Signaling Pathway

As this compound is a valuable tool for synthesizing kinase inhibitors, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. Molecules synthesized using this compound could potentially inhibit key kinases in this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening potential kinase inhibitors synthesized using this compound.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound + Azide Scaffold Click CuAAC 'Click' Reaction Start->Click Library Compound Library Click->Library Assay Kinase Activity Assay Library->Assay Hit_ID Hit Identification Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Click Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for kinase inhibitor development.

3-Ethynyl-3-methyloxetane: A Technical Guide to Safe Handling and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety training. The toxicological properties of 3-Ethynyl-3-methyloxetane have not been fully investigated; therefore, it must be handled with extreme caution, assuming it is hazardous.

Introduction

This compound is a heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its strained oxetane ring and reactive ethynyl group make it a versatile building block for the synthesis of novel chemical entities. The incorporation of the 3-methyl-3-oxetanyl moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide provides a summary of the available safety information, handling procedures, and physical properties of this compound to promote its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as an irritant and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[1] Due to the limited toxicological data, it is prudent to treat this compound with a high degree of caution.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquidsNot specifiedMay be flammable
Acute toxicity, oralNot specifiedHarmful if swallowed
Skin corrosion/irritationNot specifiedMay cause skin irritation
Serious eye damage/eye irritationNot specifiedMay cause serious eye irritation
Specific target organ toxicity - single exposureNot specifiedMay cause respiratory irritation

Source: Information compiled from various supplier safety data.

Physical and Chemical Properties

At present, most of the physical and chemical properties of this compound are predicted values. Experimental data should be determined under controlled laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₈OChemicalBook
Molecular Weight 96.13 g/mol ChemicalBook
CAS Number 1290541-27-3SynHet[2]
Appearance Colorless liquidAChemBlock
Boiling Point (Predicted) 90.3 ± 29.0 °CChemicalBook
Density (Predicted) 0.95 ± 0.1 g/cm³ChemicalBook
SMILES C#CC1(C)COC1SynHet[2]

Safe Handling and Storage

Due to the unknown toxicological profile, stringent safety measures must be implemented when handling this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of vapors.

4.2. Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A safety shower and eyewash station must be readily available.[1]

4.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C. Consult the supplier's documentation for specific recommendations.

4.4. Spills and Waste Disposal

In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable, labeled container for chemical waste.[1] Dispose of waste in accordance with all federal, state, and local regulations.[1]

First Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Designate Fume Hood Work Area A->B C Assemble All Necessary Equipment B->C D Don Personal Protective Equipment (PPE) C->D E Inert Atmosphere Transfer D->E F Perform Experiment E->F G Quench Reaction (if applicable) F->G H Work-up and Purification G->H I Segregate and Label Waste H->I J Decontaminate Glassware and Surfaces I->J K Dispose of Waste via EH&S J->K L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M

Safe handling workflow for this compound.

Conclusion

This compound is a promising building block for chemical synthesis. However, the lack of comprehensive toxicological data necessitates a highly cautious approach to its handling. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount to ensure the safety of laboratory personnel. Researchers are strongly encouraged to consult the full Safety Data Sheet provided by the supplier before commencing any work with this compound.

References

Technical Guide: Stability and Storage of 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a summary of the available information regarding the stability and recommended storage conditions for 3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3). The information is compiled from various chemical suppliers and safety data sheets. It is important to note that while this document provides general guidance, users should always refer to the specific safety data sheet (SDS) provided by their supplier and conduct their own risk assessments.

Chemical Stability

This compound is generally considered to be stable under normal laboratory conditions.[1] However, as with many strained ring systems and terminal alkynes, its stability can be influenced by various factors. The oxetane ring possesses inherent ring strain, which can make it susceptible to ring-opening reactions under certain conditions. The terminal ethynyl group is also a reactive functional group that can undergo various transformations.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following table summarizes the recommended storage conditions from various sources.

ParameterRecommendationSource(s)
Temperature 2-8°C or Room Temperature[2][3]
Atmosphere Store under an inert gas (e.g., Nitrogen)[1]
Container Keep container tightly closed[1]
Environment Store in a cool, dry, and well-ventilated place. Protect from moisture.[1][3]

Handling and Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures and the specific recommendations outlined in the Safety Data Sheet.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

Experimental Protocols

Detailed experimental protocols for the quantitative assessment of this compound stability are not available in the provided search results. However, general methods for assessing the stability of chemical compounds can be adapted. These typically involve:

  • Long-Term Stability Studies: Storing aliquots of the compound under different conditions (e.g., various temperatures, light/dark, presence/absence of air/moisture) and analyzing them at regular intervals.

  • Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light) to identify potential degradation products and pathways.

  • Analytical Techniques: Using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to monitor the purity of the compound and identify any degradation products.[4]

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability and minimize risks.

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-Term Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store_Initial Store in a Cool, Dry, Well-Ventilated Area (2-8°C or Room Temperature) Inspect->Store_Initial Prepare Work in a Fume Hood Wear Appropriate PPE Store_Initial->Prepare For Immediate Use Store_Long_Term Store at Recommended Temperature (2-8°C) Away from Incompatibles Store_Initial->Store_Long_Term For Long-Term Storage Inert_Atmosphere Handle Under Inert Atmosphere (e.g., Nitrogen) Prepare->Inert_Atmosphere Use Use in Experiment Inert_Atmosphere->Use Seal Tightly Seal Container Use->Seal After Use Dispose Dispose of Unused Material and Empty Containers According to Regulations Use->Dispose Dispose Waste Inert_Gas Backfill with Inert Gas Seal->Inert_Gas Inert_Gas->Store_Long_Term

Caption: Recommended workflow for handling and storage of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a thorough risk assessment and adherence to the safety data sheet provided by the supplier. Users should always consult the primary literature and their institution's safety guidelines before handling any chemical.

References

An In-depth Technical Guide to Oxetane Chemistry for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Synthesis, Reactivity, and Application of Oxetanes in Modern Medicinal Chemistry

The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern drug design.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability.[3][4] This technical guide provides an in-depth exploration of oxetane chemistry, tailored for researchers, scientists, and drug development professionals. It covers the core principles of oxetane synthesis and reactivity, presents key quantitative data on their physicochemical impact, details experimental protocols for their preparation, and visualizes their role in relevant biological pathways.

Core Concepts: The Oxetane Advantage

The strategic incorporation of an oxetane ring into a drug candidate can profoundly influence its pharmacological profile.[5][6] These four-membered heterocycles are increasingly utilized as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[3][4] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, often without a significant increase in molecular weight.[1][5] The polar nature of the ether linkage within the strained ring contributes to enhanced solubility, while the compact and robust nature of the ring can shield metabolically labile sites from enzymatic degradation.[5][7]

Synthesis of Oxetanes: Building the Four-Membered Ring

The construction of the strained oxetane ring requires specific synthetic strategies. Key methods include intramolecular cyclizations and photochemical cycloadditions.

Intramolecular Cyclization: The Williamson Ether Synthesis

A prevalent method for forming the oxetane ring is through an intramolecular Williamson ether synthesis.[8][9] This SN2 reaction involves the cyclization of a γ-halohydrin or a related substrate with a leaving group at the γ-position relative to a hydroxyl group. The reaction is typically promoted by a base.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes.[10][11] It involves the [2+2] cycloaddition of a carbonyl compound in its excited state with an alkene in its ground state.[11] This reaction can provide access to a wide range of substituted oxetanes with high regioselectivity and stereoselectivity.[12]

Synthesis of Key Building Blocks: 3-Oxetanone

A versatile and widely used starting material for the synthesis of more complex oxetane derivatives is 3-oxetanone.[3][13] Its synthesis from readily available starting materials like 1,3-dichloroacetone has been optimized for large-scale production.[3]

Reactivity of Oxetanes: Strategic Ring-Opening

The inherent ring strain of oxetanes makes them susceptible to nucleophilic ring-opening reactions, a feature that can be strategically employed in multi-step syntheses.[8] This reactivity is often promoted by Lewis or Brønsted acids.

Impact on Physicochemical Properties: A Quantitative Perspective

The introduction of an oxetane moiety can dramatically alter the physicochemical properties of a molecule. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like properties.

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs

Compound PairNon-Oxetane AnalogAqueous SolubilityOxetane-Containing AnalogAqueous SolubilityFold IncreaseReference
1gem-Dimethyl analog of an advanced intermediate<0.005 µg/mLOxetane analog>2 µg/mL>400[6]
2Cyclobutane analog of an IDO1 inhibitorLowOxetane analogHigher-[14]
3Methyl analog of an MMP-13 inhibitorLowOxetane analogSignificantly Improved-[14]

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogIntrinsic Clearance (CLint) in HLM (µL/min/mg)Oxetane-Containing AnalogIntrinsic Clearance (CLint) in HLM (µL/min/mg)ImprovementReference
1gem-Dimethyl analogHighOxetane analogReduced-[7]
2Morpholine analog of EntospletinibHighLanraplenib (oxetane-piperazine)Improved Metabolic Stability-[15]
3ALDH1A1 Inhibitor CM39Poor Metabolic StabilityOxetane-containing analog 6Improved Metabolic Stability-[14]

Table 3: Impact of an Adjacent Oxetane Ring on the pKa of Amines

Amine StructurepKa of Conjugate Acid (pKaH)Reference
Piperazine8.0[15]
4-Oxetanyl-piperazine6.4[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in oxetane chemistry.

Protocol 1: Synthesis of 3-Oxetanone from 1,3-Dichloroacetone[3][16]

Step 1: Carbonyl Protection

  • To a solution of 1,3-dichloroacetone in a suitable solvent (e.g., toluene), add ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by an appropriate analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, 2,2-bis(chloromethyl)-1,3-dioxolane.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Prepare an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Add the protected intermediate from Step 1 dropwise to the basic solution at an elevated temperature (e.g., 90-100 °C).

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the spirocyclic intermediate, 1,4-dioxa-6-oxaspiro[2.3]hexane.

Step 3: Deprotection

  • To the spirocyclic intermediate from Step 2, add water and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to facilitate the hydrolysis of the ketal.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, neutralize the reaction mixture with a base.

  • Extract the product, 3-oxetanone, with an organic solvent.

  • Dry the organic extracts and purify the product by distillation.

Protocol 2: General Procedure for the Paternò-Büchi Reaction[4][12]
  • In a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp), dissolve the carbonyl compound and the alkene in an appropriate solvent (e.g., p-xylene to suppress alkene dimerization).

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiate the reaction mixture while maintaining a constant temperature.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting oxetane product by column chromatography on silica gel.

Protocol 3: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole[4][17]

Step 1: Synthesis of the Acetanilide Precursor

  • React an o-cycloalkylaminoacetanilide with an appropriate reagent to form the precursor for cyclization.

Step 2: Oxidative Cyclization

  • Dissolve the acetanilide precursor (1.0 eq) in formic acid.

  • Add Oxone® (3.0 eq).

  • Stir the mixture at 40 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Evaporate the solvent under reduced pressure.

  • Add water and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.

Oxetanes in Action: Signaling Pathways and Workflows

The utility of oxetanes is exemplified by their incorporation into clinical candidates targeting key signaling pathways in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Fenebrutinib is a selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK is involved in B-cell development, activation, and proliferation.[16][17] Its inhibition is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[18]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR SYK SYK Lyn->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Fenebrutinib Fenebrutinib (Oxetane-containing) Fenebrutinib->BTK IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation SYK_Signaling_Pathway ImmunoReceptor Immunoreceptor (e.g., BCR, FcR) SrcFamilyKinase Src Family Kinase (e.g., Lyn) ImmunoReceptor->SrcFamilyKinase Activates SYK SYK ImmunoReceptor->SYK Recruits & Activates Ligand Ligand Ligand->ImmunoReceptor SrcFamilyKinase->ImmunoReceptor Phosphorylates ITAMs Downstream Downstream Signaling (e.g., PI3K, BTK, MAPK) SYK->Downstream Lanraplenib Lanraplenib (Oxetane-containing) Lanraplenib->SYK CellularResponse Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->CellularResponse Experimental_Workflow Start Start: Acetanilide Precursor Reaction Oxidative Cyclization (Formic Acid, Oxone®, 40°C, 6h) Start->Reaction Workup Work-up: Solvent Evaporation, Neutralization (Na₂CO₃), Aqueous Extraction (DCM) Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Spirocyclic Oxetane Purification->Product

References

Methodological & Application

Application Notes and Protocols for 3-Ethynyl-3-methyloxetane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] 3-Ethynyl-3-methyloxetane is a valuable building block in medicinal chemistry. The oxetane motif can enhance physicochemical properties such as solubility and metabolic stability, while the terminal alkyne provides a handle for CuAAC-mediated conjugation to a wide array of azide-containing molecules, including small molecule fragments, peptides, and fluorescent probes. These application notes provide detailed protocols for the use of this compound in CuAAC reactions.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides. Please note that yields are representative and may vary based on the specific azide, purity of reagents, and reaction scale.

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%)t-BuOH/H₂O (1:1)12>95
24-AzidotolueneCuI (5 mol%)THF8>95
31-Azido-4-nitrobenzeneCuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%)DMSO1690-95
4Ethyl 2-azidoacetateCuI (5 mol%)CH₂Cl₂10>95

Experimental Protocols

Two common protocols for performing CuAAC reactions with this compound are provided below. Protocol 1 utilizes an in situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, which is a widely used and convenient method. Protocol 2 employs a Cu(I) salt directly.

Protocol 1: In Situ Generation of Cu(I) Catalyst with CuSO₄/Sodium Ascorbate

This protocol describes a common and robust method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[1]

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv) and the desired azide (1.0 equiv).

  • Add a 1:1 mixture of t-BuOH and deionized water to dissolve the reactants.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution should turn a heterogeneous yellow-green color.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Direct Use of a Cu(I) Catalyst

This protocol utilizes a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. This method is often faster but requires an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Materials:

  • This compound

  • Azide of interest

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 equiv).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equiv) and the desired azide (1.0 equiv) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow and the fundamental chemical transformation in the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification reagents Combine Alkyne (this compound) & Azide solvent Add Solvent (e.g., t-BuOH/H₂O) reagents->solvent catalyst Add Catalyst System (e.g., CuSO₄/NaAsc or CuI) solvent->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor extract Aqueous Workup & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Pure 1,2,3-Triazole Product purify->product

General workflow for the CuAAC reaction.

The fundamental CuAAC transformation.

References

Application Notes and Protocols for Click Chemistry Using 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-Ethynyl-3-methyloxetane in click chemistry reactions, a powerful and versatile tool for molecular assembly. The unique oxetane moiety offers potential for modulating physicochemical properties such as solubility and metabolic stability, making it an attractive building block in drug discovery and bioconjugation.

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole linkage.[4][5] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the reaction to proceed without a cytotoxic copper catalyst, making it ideal for applications in living systems.[5]

This compound is a valuable reagent in click chemistry due to the presence of a terminal alkyne, which can readily participate in both CuAAC and SPAAC reactions. The oxetane ring is a four-membered cyclic ether that can serve as a bioisostere for other functional groups and may impart favorable pharmacokinetic properties to the resulting molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a robust and efficient method for conjugating this compound to azide-containing molecules.[4] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent.

Experimental Protocol: CuAAC
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or DMF).

    • Prepare a stock solution of the azide-containing substrate (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of a Cu(I) catalyst, such as copper(I) bromide (CuBr) or generate the catalyst in situ. For in situ generation, prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in water) and a separate stock solution of a reducing agent like sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and improve reaction efficiency (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide solution.

    • Add the this compound solution. A slight excess of one reagent (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

    • Add the copper ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.

    • For small molecules, purification can be achieved by column chromatography on silica gel.

    • For biomolecules, purification methods such as precipitation, dialysis, or size-exclusion chromatography are suitable.

Quantitative Data: Representative CuAAC Reaction Parameters
ParameterValueNotes
This compound Concentration 1.0 - 1.2 equivalentsA slight excess may improve yield.
Azide Concentration 1.0 equivalentLimiting reagent.
Copper(II) Sulfate Concentration 0.1 - 1.0 mol%Catalytic amount.
Sodium Ascorbate Concentration 1.0 - 5.0 mol%In excess relative to copper.
Ligand (TBTA/THPTA) Concentration 0.1 - 1.0 mol%Equimolar to copper.
Solvent t-BuOH/H₂O, DMSO, DMFCo-solvents are often used.
Temperature Room TemperatureMild conditions are sufficient.
Reaction Time 1 - 4 hoursMonitor for completion.
Typical Yield >90%Highly efficient reaction.

Note: These are representative values and may require optimization for specific substrates.

CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis & Purification Alkyne This compound Stock Solution Mix Combine Reactants, Ligand, CuSO4, and Sodium Ascorbate Alkyne->Mix Azide Azide Substrate Stock Solution Azide->Mix Copper CuSO4 Stock Solution Copper->Mix Ascorbate Sodium Ascorbate Stock Solution Ascorbate->Mix Ligand TBTA/THPTA Stock Solution Ligand->Mix Incubate Incubate at Room Temp (1-4 hours) Mix->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Purify Purification (Chromatography, etc.) Monitor->Purify Product Final Product: 1,2,3-Triazole Adduct Purify->Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is the method of choice for bioconjugation in living systems due to the absence of a toxic copper catalyst. This reaction utilizes a strained alkyne, however, terminal alkynes like this compound can also undergo SPAAC, albeit at a slower rate, especially with electron-deficient azides or at elevated temperatures. For efficient room temperature SPAAC, a strained cyclooctyne is typically employed. The following protocol is a general guideline for reacting this compound with an azide without a copper catalyst.

Experimental Protocol: SPAAC
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO, PBS).

    • Prepare a stock solution of the azide-containing substrate in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the this compound solution and the azide solution. For biological applications, this may be done directly in cell culture media.

  • Reaction Conditions:

    • The reaction is typically performed at physiological temperature (37 °C) for biological applications, or at room temperature to elevated temperatures (e.g., 40-80 °C) for in vitro reactions to increase the reaction rate.

    • Reaction times can be significantly longer than for CuAAC, ranging from several hours to overnight.

    • Monitor the reaction progress using appropriate analytical methods.

  • Purification:

    • For in vitro reactions, purification can be achieved by standard methods such as chromatography.

    • For biological experiments, the product is often analyzed in situ (e.g., via fluorescence microscopy if one of the components is fluorescently labeled) or after cell lysis and enrichment.

Quantitative Data: Representative SPAAC Reaction Parameters
ParameterValueNotes
This compound Concentration 1.0 - 10 equivalentsHigher excess may be needed.
Azide Concentration 1.0 equivalentLimiting reagent.
Solvent DMSO, Water, PBS, Cell MediaBiocompatible solvents are often used.
Temperature Room Temperature to 80 °CHigher temperatures accelerate the reaction.
Reaction Time 4 - 24 hoursGenerally slower than CuAAC.
Typical Yield Moderate to HighHighly dependent on substrates and conditions.

Note: These are representative values and will require significant optimization based on the specific azide and desired application.

SPAAC Experimental Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis & Purification Alkyne This compound Solution Mix Combine Reactants Alkyne->Mix Azide Azide Substrate Solution Azide->Mix Incubate Incubate (Room Temp to 80°C, 4-24 hours) Mix->Incubate Monitor Monitor Reaction (LC-MS, etc.) Incubate->Monitor Purify Purification or In Situ Analysis Monitor->Purify Product Final Product: 1,2,3-Triazole Adduct Purify->Product

References

Application Notes and Protocols for Anionic Polymerization of Oxetane-Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization of oxetane-containing monomers. This document is intended to serve as a practical guide for the synthesis of well-defined polyoxetanes with tunable properties for various applications, particularly in the field of drug delivery.

Introduction to Anionic Polymerization of Oxetanes

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of polyethers from cyclic ether monomers like oxetanes. This method offers the potential for producing polymers with controlled molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.[1][2] The polymerization is initiated by a nucleophilic attack of an anion on one of the carbon atoms of the oxetane ring, leading to ring opening and the formation of a propagating alkoxide species.

The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization process and the final properties of the polyoxetane. Common initiating systems include alkali metal alkoxides, organoalkali compounds, and combinations of onium salts with Lewis acids.[1][3] For oxetane monomers containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane (EHO), specific initiators like sodium hydride (NaH) in combination with a co-initiator are often employed to facilitate a multibranching polymerization, leading to hyperbranched structures.[4][5]

Polyoxetanes are of significant interest in drug delivery due to their biocompatibility, tunable hydrophilicity, and the presence of functional groups that can be used for conjugating therapeutic agents.[6][7] The ability to create linear, branched, or block copolymer architectures allows for the design of sophisticated drug delivery vehicles.

Experimental Protocols

Materials and Monomer Purification
  • Monomer: 3-Ethyl-3-hydroxymethyloxetane (EHO) is a common monomer for synthesizing functional polyethers.[4] It is commercially available but should be purified before use to remove any water or other impurities that can terminate the anionic polymerization.

  • Initiator System:

    • Sodium hydride (NaH) as a 60% dispersion in mineral oil.

    • Co-initiators such as benzyl alcohol (BA) or trimethylolpropane (TMP).[4]

    • Alternatively, a potassium tert-butoxide (t-BuOK) and 18-crown-6-ether complex can be used.[6]

  • Solvents: Anhydrous solvents such as toluene or N-methyl-2-pyrrolidone (NMP) are required. Solvents must be rigorously dried and deoxygenated before use.

  • Purification of EHO: EHO should be distilled under reduced pressure over calcium hydride (CaH₂) to remove water. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen).

Protocol for Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) (HBPO)

This protocol describes the synthesis of a hyperbranched polyether via anionic polymerization of EHO using a NaH/co-initiator system.[4]

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a rubber septum is used as the polymerization reactor.

  • Initiator Preparation:

    • In the reactor, add the desired amount of co-initiator (e.g., benzyl alcohol or trimethylolpropane).

    • Under a nitrogen atmosphere, add anhydrous toluene to dissolve the co-initiator.

    • Carefully add a stoichiometric amount of NaH (60% dispersion in oil) to the solution.

    • Heat the mixture to 80°C and stir for 2 hours to ensure the complete reaction of NaH with the co-initiator's hydroxyl groups, forming the active alkoxide initiator.

  • Polymerization:

    • Cool the initiator solution to the desired polymerization temperature (e.g., 60°C).

    • Slowly add the purified EHO monomer to the reactor via a syringe pump over a period of several hours. The slow addition helps to control the polymerization and promote the formation of a hyperbranched structure.

    • Allow the reaction to proceed for the desired time (e.g., 24 hours) at the set temperature.

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a suitable solvent (e.g., methanol or chloroform) and re-precipitate to further purify it.[4]

    • Dry the final polymer product under vacuum to a constant weight.

Experimental Workflow for Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) Synthesis

G Workflow for HBPO Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Purification Monomer Purification (Distillation of EHO over CaH2) Polymerization Polymerization (Slow addition of EHO) Monomer_Purification->Polymerization Reactor_Setup Reactor Setup (Flame-dried, N2 atmosphere) Initiator_Formation Initiator Formation (Co-initiator + NaH in Toluene) Reactor_Setup->Initiator_Formation Initiator_Formation->Polymerization Heat to 60°C Termination Termination (Acidified Methanol) Polymerization->Termination After 24h Precipitation Precipitation (in Diethyl Ether) Termination->Precipitation Reprecipitation Re-precipitation Precipitation->Reprecipitation Drying Drying (Under Vacuum) Reprecipitation->Drying Final_Product Final_Product Drying->Final_Product Hyperbranched Polyoxetane

Caption: Workflow for the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane).

Quantitative Data

The properties of the resulting polyoxetanes are highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on variations in these parameters.

Table 1: Anionic Polymerization of Oxetane with NOct₄Br/i-Bu₃Al Initiating System [1][2]

Entry[Monomer]/[Initiator]Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1502952,9001.15
21004985,8001.18
320089911,6001.20

Mₙ: Number-average molecular weight, Đ: Polydispersity index. Conditions: Toluene as solvent, room temperature.

Table 2: Anionic Polymerization of 3-Ethyl-3-hydroxymethyloxetane (EHO) with NaH/Co-initiator [4]

Co-initiatorMonomer/Co-initiator RatioMₙ ( g/mol , MALDI-TOF)Degree of Branching (DB)
Benzyl Alcohol10~500-
Trimethylolpropane10~5000.20 (insoluble fraction)
Trimethylolpropane10~5000.48 (soluble fraction)

Conditions: Toluene as solvent, 60°C.

Application in Drug Delivery

Polyoxetanes, particularly those with pendant hydroxyl groups, are excellent candidates for drug delivery applications. The hydroxyl groups can be used to covalently attach drugs, targeting ligands, or imaging agents.

Signaling Pathway for Targeted Drug Delivery

G Targeted Drug Delivery Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake and Drug Release PDC_in_Blood Polyoxetane-Drug Conjugate (PDC) EPR_Effect Enhanced Permeability and Retention (EPR) Effect PDC_in_Blood->EPR_Effect Accumulation in Tumor Receptor_Binding Receptor Binding EPR_Effect->Receptor_Binding Targeting Ligand Tumor_Cell Tumor Cell Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Cleavage of Linker Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Pathway for targeted drug delivery using a polyoxetane-drug conjugate.

Protocol for Polyoxetane-Drug Conjugate Synthesis (Conceptual)

This protocol outlines a general procedure for conjugating a drug with a carboxyl group to a hydroxyl-functionalized polyoxetane using esterification.

Materials:

  • Hydroxyl-functionalized polyoxetane (e.g., HBPO)

  • Drug with a carboxylic acid group

  • Dicyclohexylcarbodiimide (DCC) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (DCM) as a solvent

Procedure:

  • Dissolution: Dissolve the hydroxyl-functionalized polyoxetane and the carboxylic acid-containing drug in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Coupling: Add DMAP and DCC to the solution. The molar ratio of polymer hydroxyl groups to the drug, DCC, and DMAP should be optimized for the specific drug and polymer.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer-drug conjugate in a non-solvent (e.g., diethyl ether).

    • Further purify the conjugate by dialysis against an appropriate solvent to remove any unreacted drug and coupling reagents.

  • Characterization: Characterize the conjugate using techniques such as ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm the attachment of the drug and to determine the drug loading content.

Characterization of Polyoxetanes

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of branching in hyperbranched polymers, and verify the covalent attachment of drugs in conjugates.[4]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ) of the polymers.[2]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF can provide detailed information about the molecular weight distribution and end-groups of the polymer chains, especially for lower molecular weight polymers.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the monomer, the resulting polymer, and the polymer-drug conjugate.

By following these protocols and utilizing the provided data, researchers can synthesize a variety of polyoxetane structures with controlled properties, paving the way for their application in advanced drug delivery systems and other biomedical fields.

References

Application Notes and Protocols for Bioconjugation Strategies with 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

3-Ethynyl-3-methyloxetane is a versatile building block for bioconjugation, combining the highly efficient reactivity of a terminal alkyne with the beneficial physicochemical properties of an oxetane moiety. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules. Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of a compound.[1][2][3][4] By replacing moieties like gem-dimethyl or carbonyl groups with an oxetane, researchers can fine-tune the pharmacokinetic profile of drug candidates.[2][4]

The terminal alkyne group on this compound allows for its covalent attachment to a wide range of biomolecules (e.g., proteins, peptides, nucleic acids) and surfaces that have been functionalized with an azide group. This is achieved through "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[][6]

This document provides detailed protocols for CuAAC and SPAAC reactions using this compound and presents representative quantitative data to guide experimental design.

Data Presentation

The following tables summarize typical reaction conditions and efficiencies for CuAAC and SPAAC bioconjugation reactions. This data is representative of small molecule alkynes and should be used as a starting point for optimization.

Table 1: Recommended Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentRecommended Starting ConcentrationTypical Range
Copper (CuSO₄)100 µM25 - 250 µM
Ligand (e.g., THPTA)500 µM125 - 1250 µM (5:1 ratio to Copper)
Reducing Agent (Sodium Ascorbate)5 mM1 - 5 mM
Alkyne (this compound)50 µM10 - 500 µM
Azide-modified Biomolecule100 µM1.1 - 5 equivalents to alkyne

Table 2: Representative Reaction Kinetics for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction Time
Dibenzocyclooctyne (DBCO)~0.1 - 1.01 - 12 hours
Bicyclo[6.1.0]nonyne (BCN)~0.01 - 0.14 - 24 hours
DIBAC/ADIBO~0.3 - 3.00.5 - 4 hours

Note: Reaction times are dependent on the concentration of reactants and the specific biomolecule being conjugated.

Experimental Workflows and Signaling Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification & Analysis reagent1 Prepare Stock Solutions: - Azide-modified Biomolecule - this compound - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate mix_reagents Combine Azide-Biomolecule and this compound in buffer reagent1->mix_reagents add_catalyst Add pre-mixed CuSO₄ and Ligand mix_reagents->add_catalyst initiate Initiate reaction with freshly prepared Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) Protected from light initiate->incubate purify Purify conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification & Analysis reagent1 Prepare Stock Solutions: - Strained Alkyne-modified Biomolecule (e.g., DBCO-protein) - this compound-Azide derivative* mix_reagents Combine strained alkyne-biomolecule and azide-oxetane in buffer reagent1->mix_reagents incubate Incubate at Room Temperature or 37°C (1-24 hours) mix_reagents->incubate note *Note: For SPAAC, one of the reactants must contain a strained ring system. This diagram assumes the biomolecule is modified with the strained alkyne and the oxetane reagent contains the azide. mix_reagents->note purify Purify conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: General workflow for SPAAC bioconjugation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (100 mM in water)

  • Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a fresh solution of 100 mM Sodium Ascorbate in water.

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in a buffer free of chelating agents like EDTA. Tris buffer should be avoided.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and this compound. A 2 to 10-fold molar excess of the oxetane alkyne over the protein is recommended. The final DMSO concentration should ideally be below 5%.

    • In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution in a 1:5 molar ratio. For a final reaction volume of 500 µL, you might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[8] Vortex briefly.

    • Add the copper-ligand premix to the protein-alkyne mixture. The final copper concentration should be between 50-100 µM.[9]

    • (Optional but recommended) Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[8]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.[8]

    • Mix gently by pipetting up and down.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Stop the reaction by adding an excess of a chelating agent like EDTA or by proceeding directly to purification.

    • Remove excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis into a suitable storage buffer (e.g., PBS).

    • Analyze the purified conjugate by SDS-PAGE to observe a shift in molecular weight and by mass spectrometry to confirm successful conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating a strained alkyne-modified biomolecule (e.g., DBCO-labeled antibody) with an azide-functionalized derivative of this compound.

Materials:

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized this compound derivative

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized oxetane in DMSO to create a 10 mM stock solution.

    • Ensure the strained alkyne-modified biomolecule is at a known concentration in a buffer compatible with the reaction.

  • Reaction Setup:

    • In a reaction vial, combine the strained alkyne-modified biomolecule with the azide-functionalized oxetane. A 1.5 to 5-fold molar excess of the azide is typically sufficient.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability and function of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific strained alkyne and the concentration of the reactants.[10]

    • The reaction progress can be monitored by techniques such as LC-MS for small molecules or SDS-PAGE for proteins.

  • Purification and Analysis:

    • Once the reaction is complete, purify the conjugate to remove unreacted small molecules using methods like desalting columns, dialysis, or HPLC.[10][11]

    • Characterize the final conjugate using mass spectrometry to confirm the mass of the conjugate and other relevant analytical techniques (e.g., UV-Vis spectroscopy if either component has a chromophore).

References

Labeling Biomolecules with 3-Ethynyl-3-methyloxetane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. The ability to attach probes, such as fluorophores or affinity tags, to proteins, nucleic acids, and other biological macromolecules enables their visualization, tracking, and functional characterization. 3-Ethynyl-3-methyloxetane is a versatile chemical tool for bioconjugation, leveraging the power of click chemistry. This molecule features a terminal alkyne group, which serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of the oxetane ring, a strained four-membered heterocycle, can enhance the physicochemical properties of the labeled biomolecule, such as solubility and metabolic stability, making it an attractive reagent for a variety of applications.

This document provides detailed application notes and protocols for the use of this compound in labeling diverse biomolecules.

Principle of the Method

The labeling strategy with this compound is a two-step process that relies on the principles of bioorthogonal chemistry.

  • Introduction of an Azide Moiety: An azide group (-N₃) is incorporated into the target biomolecule. This can be achieved through various methods, including:

    • Metabolic Labeling: Cells are cultured with an azide-containing metabolic precursor (e.g., an azido-amino acid or azido-sugar), which is incorporated into newly synthesized proteins or glycans.

    • Chemical Modification: Purified biomolecules can be chemically modified with an azide-containing reagent that reacts with specific functional groups (e.g., amines or thiols).

    • Enzymatic Labeling: Specific enzymes can be used to attach an azide-containing tag to a biomolecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with this compound in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the oxetane-containing probe to the biomolecule.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table outlines the expected performance parameters based on the well-established efficiency of CuAAC reactions. Researchers should perform optimization experiments to determine the ideal conditions for their specific application.

ParameterTypical Range for CuAAC ReactionsNotes
Labeling Efficiency > 90%Highly dependent on the accessibility of the azide group on the biomolecule and optimization of reaction conditions.
Reaction Time 30 minutes - 4 hoursCan be influenced by reactant concentrations, temperature, and the specific ligand used to stabilize the copper(I) catalyst.
Reaction pH 4 - 11The CuAAC reaction is robust and proceeds over a wide pH range, making it compatible with various biological buffers.
Stability of Linkage HighThe resulting triazole linkage is chemically stable under a wide range of biological conditions.

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general procedure for labeling a purified protein containing an azide group with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water or buffer

  • Protein purification supplies (e.g., size-exclusion chromatography columns)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water immediately before use.

    • THPTA: Prepare a 50 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound to the protein solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 200 µM.

  • Initiate the Reaction:

    • Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 2 mM to reduce Cu(II) to the catalytic Cu(I) species.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove unreacted reagents and the copper catalyst by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm successful labeling by mass spectrometry (observing the expected mass shift) or other appropriate analytical techniques.

Protocol 2: In-Cell Labeling of Nascent Proteins

This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells with an azide-containing amino acid, followed by "click" reaction with this compound for subsequent analysis.

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer (containing CuSO₄, a fluorescent azide, and a reducing agent) - Commercially available kits are recommended for this step.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the depletion medium with methionine-free medium supplemented with 25-50 µM AHA and culture for 4-24 hours.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, substituting the provided alkyne probe with a solution of this compound (typically at a final concentration of 10-100 µM). If a fluorescent readout is desired, a fluorescent azide should be used in conjunction with or in place of the oxetane alkyne.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS.

    • The cells are now ready for analysis (e.g., fluorescence microscopy if a fluorescent azide was used).

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Click Reaction A Biomolecule C Azide-Modified Biomolecule A->C Metabolic, Chemical, or Enzymatic Labeling B Azide Precursor B->C E Labeled Biomolecule C->E Cu(I) Catalyst D This compound D->E

Caption: General workflow for labeling biomolecules using this compound.

signaling_pathway_concept cluster_cell Cellular Environment Receptor Receptor (Azide-Labeled) Downstream_Effector Downstream Effector Receptor->Downstream_Effector Activation Signaling_Molecule Signaling Molecule Signaling_Molecule->Receptor Binding Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Signal Transduction Probe Oxetane-Fluorophore Probe Probe->Receptor Click Reaction (Visualization)

Caption: Conceptual diagram of using an oxetane-labeled probe to visualize a cell surface receptor.

Application Notes and Protocols for the Synthesis of Drug-like Molecules Containing the 3-Methyloxetane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyloxetane moiety has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into drug-like molecules can significantly enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also increasing the sp3-character of the compound. This four-membered cyclic ether can act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups. These improved properties can lead to better pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document provides detailed protocols for the synthesis of key 3-methyloxetane-containing building blocks and their subsequent incorporation into drug-like scaffolds using robust chemical transformations. It also includes a discussion of the impact of this moiety on the biological activity of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) inhibitors.

Data Presentation: Synthesis of a Key 3-Methyloxetane Building Block

The synthesis of 3-(azidomethyl)-3-methyloxetane is a key step, as this intermediate can be used in "click chemistry" for the facile construction of more complex molecules. The following table summarizes the quantitative data for a typical three-step synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Cyclization1,1,1-tris(hydroxymethyl)ethane3-hydroxymethyl-3-methyloxetane (HMMO)Diethyl carbonate---76
2TosylationHMMO3-(tosyloxymethyl)-3-methyloxetane (TsOMO)4-toluenesulfonyl chloride, PyridineDichloromethane0 to rt-96
3AzidationTsOMO3-(azidomethyl)-3-methyloxetaneSodium azideDMF852485

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)-3-methyloxetane

This protocol details the three-step synthesis of the versatile 3-(azidomethyl)-3-methyloxetane intermediate.

Step 1: Synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO)

  • Procedure: 1,1,1-tris(hydroxymethyl)ethane is cyclized using diethyl carbonate to yield 3-hydroxymethyl-3-methyloxetane (HMMO).

  • Yield: 76%[1]

Step 2: Synthesis of 3-(tosyloxymethyl)-3-methyloxetane (TsOMO)

  • Materials: 3-hydroxymethyl-3-methyloxetane (HMMO), 4-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure: To a solution of HMMO in DCM at 0 °C, add pyridine followed by the portion-wise addition of TsCl. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with water and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Yield: 96%[1]

Step 3: Synthesis of 3-(azidomethyl)-3-methyloxetane

  • Materials: 3-(tosyloxymethyl)-3-methyloxetane (TsOMO), sodium azide (NaN3), dimethylformamide (DMF).

  • Procedure: A mixture of TsOMO and NaN3 in DMF is heated at 85 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the desired product.

  • Yield: 85%[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 3-Methyloxetane-Containing Triazole

This protocol describes a general procedure for the "click chemistry" reaction between 3-(azidomethyl)-3-methyloxetane and a terminal alkyne to form a 1,2,3-triazole-linked drug-like molecule.

  • Materials: 3-(azidomethyl)-3-methyloxetane, a terminal alkyne (e.g., a scaffold for a kinase inhibitor), copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, tert-butanol, water.

  • Procedure: To a solution of 3-(azidomethyl)-3-methyloxetane and the terminal alkyne in a 1:1 mixture of tert-butanol and water, a freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of CuSO4·5H2O. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-(Azidomethyl)-3-methyloxetane cluster_coupling Synthesis of Drug-like Molecule Start 1,1,1-tris(hydroxymethyl)ethane HMMO 3-hydroxymethyl-3-methyloxetane (HMMO) Start->HMMO Cyclization TsOMO 3-(tosyloxymethyl)-3-methyloxetane (TsOMO) HMMO->TsOMO Tosylation Azide 3-(azidomethyl)-3-methyloxetane TsOMO->Azide Azidation Alkyne Terminal Alkyne Scaffold Drug 3-Methyloxetane-containing Drug-like Molecule Azide->Drug label_edge CuAAC 'Click Chemistry' Alkyne->Drug

Caption: Synthetic workflow for incorporating the 3-methyloxetane moiety.

bcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Ca->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Methyloxetane BTK Inhibitor (e.g., Fenebrutinib) Inhibitor->BTK Inhibition

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(3-Ethynyl-3-methyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-polymerization modification of poly(3-ethynyl-3-methyloxetane), a versatile polymer platform for the development of advanced drug delivery systems, imaging probes, and functional biomaterials. The pendant ethynyl groups serve as readily accessible handles for a variety of highly efficient and orthogonal "click" chemistry reactions, enabling the covalent attachment of a wide range of functional molecules.

Introduction

Poly(this compound) is a polyether-based polymer that can be synthesized via cationic ring-opening polymerization (CROP) of the this compound monomer. The resulting polymer possesses a flexible polyether backbone and pendant alkyne functionalities, which are amenable to a suite of post-polymerization modification techniques. This modularity allows for the precise tuning of the polymer's physicochemical properties, such as solubility, biocompatibility, and targeting capabilities.

The two primary "click" reactions utilized for the modification of poly(this compound) are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. These reactions are characterized by their high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for the conjugation of sensitive biomolecules.[1]

Synthesis of Poly(this compound)

The precursor monomer, this compound, is commercially available, streamlining the overall synthetic process. The polymerization is typically carried out via cationic ring-opening polymerization (CROP), which proceeds through either an activated chain end (ACE) or an activated monomer (AM) mechanism.[2] Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed initiator for this type of polymerization.[3][4]

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from the general procedures for the cationic ring-opening polymerization of functionalized oxetanes.[5][6]

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • 1,4-Butanediol (co-initiator/initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating agent)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

  • In a Schlenk flask, the desired amount of 1,4-butanediol is dissolved in anhydrous DCM.

  • The solution is cooled to 0 °C in an ice bath.

  • Boron trifluoride etherate (typically 1-5 mol% relative to the monomer) is added dropwise to the stirred solution.

  • The monomer, this compound, is then added dropwise to the initiator solution over a period of 10-15 minutes.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 24-48 hours.

  • The polymerization is quenched by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether.

  • The precipitated polymer is collected by filtration or centrifugation, washed with fresh diethyl ether, and dried under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the presence of the pendant ethynyl groups.

  • FT-IR Spectroscopy: To identify the characteristic peaks of the polyether backbone and the alkyne C≡C and C-H bonds.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Post-Polymerization Modification Strategies

The pendant alkyne groups on the poly(this compound) backbone are versatile handles for a variety of modification reactions. The two most prominent methods are CuAAC and thiol-yne chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[7] This reaction is widely used to attach a variety of molecules, including fluorescent dyes, polyethylene glycol (PEG) chains, and bioactive molecules.[8][9]

Materials:

  • Poly(this compound)

  • Azide-functionalized molecule (e.g., azide-PEG, fluorescent azide, drug-azide conjugate)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, water/t-butanol mixture)

Procedure:

  • Dissolve poly(this compound) and the azide-functionalized molecule (typically 1.1-1.5 equivalents per alkyne group) in the chosen solvent in a reaction flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 5-10 equivalents relative to copper).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (typically 0.1-0.5 equivalents relative to the alkyne).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the alkyne peak (~2100 cm⁻¹).

  • Upon completion, the modified polymer is purified by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by lyophilization.

Thiol-Yne Reaction

The thiol-yne reaction involves the addition of a thiol to an alkyne, which can proceed via either a radical-mediated or a nucleophilic pathway.[10] This reaction is particularly useful for conjugating cysteine-containing peptides and other thiol-functionalized molecules.[11] The radical-mediated pathway is often initiated by a photoinitiator and UV light.

Materials:

  • Poly(this compound)

  • Thiol-functionalized molecule (e.g., cysteine-containing peptide like RGD)[12][13]

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., DMF, DMSO)

  • UV lamp (365 nm)

Procedure:

  • Dissolve poly(this compound) and the thiol-functionalized molecule (typically 2-3 equivalents per alkyne group) in the chosen solvent in a quartz reaction vessel.

  • Add the photoinitiator (typically 1-5 mol% relative to the thiol).

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Irradiate the stirred reaction mixture with a UV lamp at 365 nm for 1-4 hours at room temperature.

  • The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the alkyne proton signal.

  • The modified polymer is purified by precipitation in a non-solvent or by dialysis, followed by drying under vacuum.

Quantitative Data and Characterization

The success of the post-polymerization modification is quantified by determining the degree of functionalization. This is typically achieved using spectroscopic methods such as ¹H NMR by comparing the integration of characteristic peaks of the polymer backbone with those of the newly introduced functional group.

Table 1: Example of Quantitative Data for Post-Polymerization Modification

Modification ReactionFunctional MoleculeDegree of Functionalization (%)Yield (%)Mn ( g/mol ) (GPC)PDI (GPC)Reference
CuAACAzido-PEG>95>90Increased~1.2-1.5[14]
CuAACFluorescent Azide~80-95>85Increased~1.3-1.6[8]
Thiol-YneCysteine-RGD Peptide~70-90>80Increased~1.4-1.7[12][13]

Note: The values in this table are representative and can vary depending on the specific reaction conditions and the nature of the functional molecule.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Applications Monomer This compound Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer CuAAC CuAAC Reaction (Azide-functionalized molecule) Polymer->CuAAC ThiolYne Thiol-Yne Reaction (Thiol-functionalized molecule) Polymer->ThiolYne ModifiedPolymer1 Functionalized Polymer (Triazole linkage) CuAAC->ModifiedPolymer1 ModifiedPolymer2 Functionalized Polymer (Thioether linkage) ThiolYne->ModifiedPolymer2 DrugDelivery Drug Delivery ModifiedPolymer1->DrugDelivery Imaging Bioimaging ModifiedPolymer1->Imaging Biomaterials Biomaterials ModifiedPolymer2->Biomaterials

Caption: Workflow for the synthesis and modification of poly(this compound).

reaction_schemes cluster_cuaac CuAAC Modification cluster_thiol_yne Thiol-Yne Modification PolymerAlkyne Polymer-C≡CH TriazoleProduct Polymer-Triazole-R¹ PolymerAlkyne->TriazoleProduct AzideMolecule, Catalyst1 AzideMolecule N₃-R¹ Catalyst1 Cu(I) PolymerAlkyne2 Polymer-C≡CH ThioetherProduct Polymer-(S-R²)₂ PolymerAlkyne2->ThioetherProduct ThiolMolecule, Initiator ThiolMolecule HS-R² Initiator hv / Initiator

Caption: Reaction schemes for CuAAC and thiol-yne modifications.

Applications in Drug Development

The ability to conjugate a diverse range of molecules to the poly(this compound) backbone opens up numerous possibilities in drug development:

  • Targeted Drug Delivery: Anticancer drugs or other therapeutic agents can be covalently attached to the polymer.[14] Targeting ligands, such as peptides (e.g., RGD) or antibodies, can also be incorporated to direct the polymer-drug conjugate to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[12]

  • Solubility Enhancement: The conjugation of hydrophilic polymers like polyethylene glycol (PEG) can significantly improve the aqueous solubility and circulation half-life of hydrophobic drugs.[14]

  • Combination Therapy: Multiple drugs with different mechanisms of action can be co-loaded onto a single polymer backbone to achieve synergistic therapeutic effects.

  • Theranostics: The simultaneous attachment of a therapeutic agent and an imaging probe (e.g., a fluorescent dye) allows for the real-time monitoring of drug delivery and therapeutic response.[8]

Conclusion

Post-polymerization modification of poly(this compound) via click chemistry offers a powerful and versatile platform for the creation of advanced functional materials for biomedical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel polymer-based systems for drug delivery, diagnostics, and regenerative medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Ethynyl-3-methyloxetane synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Based on established organic synthesis methodologies, two primary routes are recommended for the synthesis of this compound:

  • Route 1: Corey-Fuchs Reaction: This approach involves the conversion of a 3-methyloxetane-3-carbaldehyde precursor into the terminal alkyne. This is a reliable and widely used method for one-carbon homologation of aldehydes.[1][2][3]

  • Route 2: Alkynylation of a Halo-Oxetane: This route utilizes a 3-(halomethyl)-3-methyloxetane intermediate, which then undergoes a reaction to introduce the ethynyl group. This can be achieved through a nucleophilic substitution with an acetylide anion or via a metal-catalyzed cross-coupling reaction like the Sonogashira coupling.

Q2: Which synthetic route is generally preferred for higher yield and purity?

A2: The Corey-Fuchs reaction (Route 1) is often preferred for the synthesis of terminal alkynes from aldehydes due to its generally high yields and reliability for a wide range of substrates.[3][4] However, the success of each route is highly dependent on the stability of the intermediates and the optimization of reaction conditions. The alkynylation of a halo-oxetane (Route 2) can also be efficient, but the potential for side reactions, such as elimination, should be considered.

Q3: What are the key starting materials and how can they be obtained?

A3:

  • For Route 1 , the key starting material is 3-methyloxetane-3-carbaldehyde . This can be synthesized through the oxidation of the corresponding alcohol, 3-hydroxy-3-methyloxetane.

  • For Route 2 , the key starting material is a 3-(halomethyl)-3-methyloxetane , such as 3-(chloromethyl)-3-methyloxetane. This can be prepared from 3-hydroxymethyl-3-methyloxetane.[5]

Troubleshooting Guides

Route 1: Corey-Fuchs Reaction

This route proceeds in two main steps: the formation of a dibromoalkene from the aldehyde, followed by conversion to the terminal alkyne.

Experimental Workflow: Corey-Fuchs Reaction

CoreyFuchsWorkflow start Start: 3-Methyloxetane-3-carbaldehyde step1 Step 1: Dibromo-olefination Reagents: CBr4, PPh3 Solvent: DCM Temperature: 0°C to RT start->step1 intermediate Intermediate: 3-(2,2-Dibromovinyl)-3-methyloxetane step1->intermediate step2 Step 2: Alkyne Formation Reagent: n-BuLi or LDA Solvent: Anhydrous THF Temperature: -78°C to RT intermediate->step2 product Product: This compound step2->product

Caption: Workflow for the synthesis of this compound via the Corey-Fuchs reaction.

Troubleshooting Common Issues in the Corey-Fuchs Reaction:

Issue Potential Cause(s) Recommended Solution(s)
Low yield of dibromoalkene (Step 1) - Incomplete reaction. - Degradation of the ylide. - Impure aldehyde starting material.- Increase reaction time. - Ensure reagents (CBr4, PPh3) are pure and added under anhydrous conditions. - Purify the starting aldehyde before use.
Formation of triphenylphosphine oxide difficult to remove - Triphenylphosphine oxide is a common byproduct of the Wittig-type reaction.[6]- Triturate the crude product with a non-polar solvent like hexanes to precipitate the phosphine oxide. - Use column chromatography for purification. A silica plug filtration can also be effective.[6]
Low yield of terminal alkyne (Step 2) - Incomplete metal-halogen exchange. - Quenching of the organolithium reagent by moisture. - Insufficiently low temperature.- Use a slight excess of the organolithium reagent (e.g., 2.1-2.2 equivalents of n-BuLi). - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Maintain the temperature at -78°C during the addition of the organolithium reagent.
Presence of bromoalkyne intermediate in the final product - Incomplete reaction with the second equivalent of the organolithium reagent.- Increase the amount of organolithium reagent slightly. - Allow the reaction to stir for a longer period at -78°C before warming to room temperature.

Quantitative Data: Representative Yields for Corey-Fuchs Reaction

Note: The following data is based on similar aldehydes and may vary for 3-methyloxetane-3-carbaldehyde.

Aldehyde SubstrateDibromoalkene Yield (%)Terminal Alkyne Yield (%)Reference
Benzaldehyde8295[7]
4-Chlorobenzaldehyde9192[7]
Cyclohexanecarboxaldehyde8588[7]
Route 2: Alkynylation of 3-(Chloromethyl)-3-methyloxetane

This route involves the direct substitution of the chloride with an acetylide anion.

Experimental Workflow: Alkynylation of Halo-Oxetane

AlkynylationWorkflow start Start: 3-(Chloromethyl)-3-methyloxetane step1 Alkynylation Reagent: Lithium acetylide or Sodium acetylide Solvent: Anhydrous THF or DMF Temperature: -78°C to RT start->step1 product Product: This compound

Caption: Workflow for the synthesis of this compound via alkynylation of a halo-oxetane.

Troubleshooting Common Issues in Alkynylation:

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of the starting material - Insufficient reactivity of the chloro-oxetane. - Poor solubility of the acetylide reagent.- Consider converting the chloride to a more reactive iodide (e.g., via Finkelstein reaction). - Use a co-solvent like HMPA or DMPU to improve the solubility of the acetylide.
Formation of elimination byproducts - The acetylide acting as a base rather than a nucleophile.- Use a less hindered acetylide source if possible. - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Polymerization of the oxetane ring - Presence of acidic impurities that can initiate ring-opening polymerization.- Ensure all reagents and solvents are free of acidic impurities. - Use a non-acidic workup procedure.

Detailed Experimental Protocols

Representative Protocol for Corey-Fuchs Reaction (based on similar aldehydes)

Step 1: Synthesis of 3-(2,2-Dibromovinyl)-3-methyloxetane

  • To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).[7]

  • Stir the resulting mixture at 0°C for 15 minutes.

  • Add a solution of 3-methyloxetane-3-carbaldehyde (1.0 equivalent) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.

Step 2: Synthesis of this compound

  • Dissolve the 3-(2,2-dibromovinyl)-3-methyloxetane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78°C.

  • Add n-butyllithium (2.1 equivalents, typically a 2.5 M solution in hexanes) dropwise to the solution.[7]

  • Stir the solution for 1 hour at -78°C, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Representative Protocol for Alkynylation of 3-(Chloromethyl)-3-methyloxetane
  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and argon inlet, prepare a solution of lithium acetylide-ethylenediamine complex (1.1 equivalents) in anhydrous dimethylformamide (DMF) and cool to 0°C.

  • Add a solution of 3-(chloromethyl)-3-methyloxetane (1.0 equivalent) in anhydrous DMF dropwise to the cooled acetylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.

Disclaimer: The provided protocols and troubleshooting guides are based on general chemical principles and literature precedents for similar transformations. Researchers should always perform a thorough risk assessment and small-scale optimization experiments before scaling up any chemical reaction.

References

Technical Support Center: Click Chemistry with 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting click chemistry reactions with 3-Ethynyl-3-methyloxetane.

Frequently Asked Questions (FAQs)

Q1: What is the primary click chemistry reaction for this compound?

The most common and efficient click chemistry reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst is crucial for accelerating the reaction and ensuring high regioselectivity.[1][2][3]

Q2: Is the oxetane ring stable under typical CuAAC reaction conditions?

Yes, the oxetane ring is generally stable under the mild conditions of a standard CuAAC reaction.[4][5] Oxetanes are known to be stable to weak acids and bases and a range of common reagents.[4] The reaction is typically performed at room temperature in aqueous or mixed aqueous/organic solvents, at a pH between 4 and 12, conditions which are not harsh enough to induce ring-opening of the oxetane.[2] However, prolonged exposure to strong Lewis acids or highly acidic conditions should be avoided as they can promote oxetane ring-opening.[6]

Q3: What are the essential reagents for a successful CuAAC reaction with this compound?

A typical CuAAC reaction requires the following components:

  • This compound: The alkyne component.

  • An organic azide: The reaction partner.

  • A copper(I) source: Often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[7]

  • A reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) catalyst and to prevent oxidative side reactions.[8][9]

  • A ligand (optional but highly recommended): Ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst, prevent its oxidation, and can significantly increase the reaction rate.[7][8][10]

  • An appropriate solvent: Mixtures of water with t-butanol, DMF, DMSO, or other organic solvents are commonly used.

Q4: Can I use a different catalyst for this reaction?

While copper(I) is the standard catalyst for the highly regioselective formation of 1,4-disubstituted triazoles, ruthenium catalysts can also be employed for azide-alkyne cycloadditions. However, it is important to note that ruthenium catalysts, such as [Cp*RuCl], typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer.[2][3] This provides a complementary synthetic route to access different triazole isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen.[8][9]- Degas all solutions: Bubble with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst. - Use a fresh solution of reducing agent: Sodium ascorbate solutions can degrade over time when exposed to air.[8] - Increase ligand concentration: A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[11]
2. Poor Reagent Quality: Impurities in the this compound or the azide partner can inhibit the catalyst.- Purify starting materials: Ensure the purity of your alkyne and azide. - Check for azide degradation: Azides can be unstable; verify their integrity before use.[8]
3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can hinder the reaction.- Optimize stoichiometry: A slight excess of one reagent (often the less precious one) can drive the reaction to completion. - Gentle heating: While many reactions work at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields, but monitor for potential oxetane instability at higher temperatures.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct.[8]- Thoroughly degas all solutions: Use freeze-pump-thaw cycles for rigorous oxygen removal or maintain a constant inert atmosphere. - Ensure sufficient reducing agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction.[8]
2. Absence of Ligand: The absence of a stabilizing ligand can lead to less controlled catalytic activity and more side reactions.- Always use a ligand: Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst and promoting the desired cycloaddition.
Reaction is Slow or Stalls 1. Low Catalyst Concentration: Insufficient catalyst will lead to a slow reaction rate.- Increase catalyst loading: Incrementally increase the copper catalyst concentration (e.g., from 1 mol% to 5 mol%).
2. Inhibiting Functional Groups: Certain functional groups on the azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst.- Protect inhibiting groups: If possible, protect any functional groups that are known to interfere with the copper catalyst. - Use a higher catalyst load: This can sometimes overcome mild inhibition.
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper can be difficult to remove completely and may interfere with downstream applications.- Use a copper chelator: Add EDTA or a similar chelating agent to the workup to sequester the copper. - Employ specialized purification methods: Silica gel plugs treated with a chelating agent or specialized chromatography resins can be effective for copper removal.
2. Byproduct Co-elution: The desired product and side products may have similar polarities, making chromatographic separation challenging.- Optimize chromatography conditions: Screen different solvent systems and stationary phases. - Consider alternative purification techniques: Recrystallization or precipitation may be viable options.

Quantitative Data

The following tables provide a summary of typical reaction parameters and kinetic data for CuAAC reactions. While specific data for this compound is not extensively published, the data for propargyl compounds can be used as a reasonable approximation due to structural similarities.

Table 1: Typical CuAAC Reaction Conditions

ParameterTypical RangeNotes
Alkyne Concentration 10 µM - 10 mMDependent on the specific application (e.g., bioconjugation vs. small molecule synthesis).
Azide Concentration 1 - 1.5 equivalents (relative to alkyne)A slight excess can improve reaction completion.
Cu(II) Salt (e.g., CuSO₄) 1 - 10 mol%Higher loadings may be needed for challenging substrates.
Reducing Agent (Sodium Ascorbate) 5 - 20 mol%A 2-5 fold excess relative to copper is common.[9]
Ligand (e.g., THPTA) 5 - 50 mol%A 5:1 ligand to copper ratio is often optimal.[11]
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) can be used to accelerate the reaction.
Reaction Time 1 - 24 hoursMonitored by TLC, LC-MS, or other appropriate analytical techniques.
Solvent H₂O/t-BuOH, DMF, DMSO, aq. buffersThe choice of solvent depends on the solubility of the reactants.

Table 2: Comparative Reaction Kinetics of Alkynes in CuAAC

The following data illustrates the relative reactivity of different alkynes. Propiolamides are generally more reactive than propargyl compounds. The reactivity of this compound is expected to be similar to that of propargyl alcohol.

Alkyne TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Propargyl Alcohol~10 - 100[12][13]
Phenylacetylene~10 - 100[12]
Propiolamides~100 - 1000[12]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point for the reaction of this compound with an organic azide.

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the azide partner in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a reaction vial, add the azide solution.

    • Add the this compound solution.

    • Add the solvent (e.g., a 1:1 mixture of water and t-butanol).

    • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Initiation and Reaction:

    • In a separate vial, premix the CuSO₄ and THPTA solutions and let them stand for a few minutes.

    • Add the CuSO₄/THPTA mixture to the reaction vial.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Alkyne & Azide Stock Solutions D Combine Reactants & Solvent A->D B Prepare Catalyst & Ligand Stock Solutions F Add Catalyst/Ligand B->F C Prepare Reducing Agent Solution G Add Reducing Agent C->G E Degas Mixture D->E E->F F->G H Monitor Progress (TLC/LC-MS) G->H I Quench & Extract H->I J Copper Removal (EDTA wash) I->J K Purify (Chromatography) J->K

Caption: A generalized experimental workflow for a standard CuAAC reaction.

Diagram 2: Potential Side Reaction Pathway

Side_Reactions Alkyne This compound DesiredProduct 1,4-Disubstituted Triazole Alkyne->DesiredProduct CuAAC SideProduct Alkyne Homodimer (Diyne) Alkyne->SideProduct Glaser Coupling Azide Organic Azide Azide->DesiredProduct Catalyst Cu(I) Catalyst Catalyst->DesiredProduct Catalyst->SideProduct Oxygen O₂ Oxygen->SideProduct NoReducingAgent Insufficient Reducing Agent NoReducingAgent->SideProduct

Caption: The desired CuAAC pathway versus the potential alkyne homodimerization side reaction.

References

Technical Support Center: Purification of Products from 3-Ethynyl-3-methyloxetane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-ethynyl-3-methyloxetane.

Troubleshooting Guides

This section addresses common problems encountered during the purification of reaction products derived from this compound, with a focus on click chemistry and polymerization reactions.

Problem 1: Low yield of the desired 1,2,3-triazole product after purification.

  • Potential Cause: Incomplete reaction, product decomposition, or loss during work-up and purification.

  • Recommended Solutions:

    • Verify complete reaction: Before starting the purification, ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

    • Optimize reaction conditions: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.[1]

    • Mild work-up: Avoid acidic conditions during the work-up, as the oxetane ring is susceptible to opening.[2]

    • Minimize solvent volume during recrystallization: Using an excessive amount of solvent is a common reason for low recovery.[3] Concentrate the mother liquor to obtain a second crop of crystals.[4]

    • Pre-heat filtration apparatus: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.[3][4]

Problem 2: The oxetane ring is opening during purification on silica gel.

  • Potential Cause: The inherent acidity of silica gel can catalyze the ring-opening of the strained oxetane.[5][6]

  • Recommended Solutions:

    • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (TEA) in the eluent. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine.[5][6][7]

    • Use alternative stationary phases: Consider using neutral or basic alumina for chromatography.[6]

    • Avoid acidic additives: Do not use acidic modifiers in the eluent.

Problem 3: The purified triazole product is contaminated with copper.

  • Potential Cause: The copper catalyst used in the click reaction can chelate to the triazole product, making it difficult to remove.[8]

  • Recommended Solutions:

    • Aqueous washes with chelating agents: During the work-up, wash the organic layer with an aqueous solution of a chelating agent such as EDTA (ethylenediaminetetraacetic acid) or a saturated solution of ammonium chloride.[9][10] An ammonia wash can also be effective.[11]

    • Filtration through a scavenger: Pass a solution of the crude product through a short plug of silica gel, activated carbon, or a specialized copper scavenger resin.[11]

    • Precipitation/Recrystallization: In some cases, recrystallization can help in removing copper salts.

Problem 4: Difficulty in purifying polymers derived from this compound.

  • Potential Cause: The polymer may be highly viscous or have solubility properties that make standard chromatographic purification challenging.

  • Recommended Solutions:

    • Precipitation: Dissolve the crude polymer in a suitable solvent (e.g., chloroform, DMSO) and then add it dropwise to a stirred anti-solvent (e.g., cold diethyl ether, methanol) to precipitate the polymer, leaving impurities in the solution.[12]

    • Dialysis: For water-soluble polymers, dialysis can be used to remove low molecular weight impurities like salts and unreacted monomers.

    • Size Exclusion Chromatography (SEC): For more precise purification and to obtain information on molecular weight distribution, preparative SEC can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a copper-catalyzed click reaction with this compound? A1: Besides unreacted starting materials, a common byproduct is the homocoupled diyne (Glaser coupling product) of this compound, which can form under oxidative conditions.[11] You will also need to remove the copper catalyst and any ligands used.

Q2: How can I tell if the oxetane ring has opened during my reaction or purification? A2: Ring-opening of the oxetane will result in the formation of a diol or other functionalized propanes. This can be detected by NMR spectroscopy (disappearance of the characteristic oxetane protons and appearance of new signals for the opened chain) and mass spectrometry (a corresponding increase in mass due to the addition of a nucleophile, e.g., water).

Q3: Is the 3,3-disubstituted oxetane ring in my product stable to common laboratory procedures? A3: 3,3-disubstituted oxetanes are generally more stable than other substituted oxetanes.[2][13][14] They are typically stable to basic and reducing conditions.[15] However, they can be sensitive to strong acids and high temperatures.[2]

Q4: What is a good starting point for developing a flash chromatography method for my oxetane-containing triazole? A4: A mixture of hexanes and ethyl acetate is a common and effective eluent system.[16] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. For basic compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape and prevent decomposition on the silica gel.

Q5: My product is an oil and won't crystallize. How can I purify it? A5: If recrystallization is not an option, flash column chromatography is the most common alternative. If the oil is still impure after chromatography, you can try techniques like Kugelrohr distillation if the compound is thermally stable and volatile enough, or preparative HPLC for high-purity samples.

Data Presentation

Table 1: Representative Solvent Systems for Flash Chromatography of Oxetane-Triazole Derivatives on Silica Gel

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (4:1)0.2 - 0.4Good starting point for many derivatives.
Hexane / Ethyl Acetate (2:1)0.4 - 0.6For more polar compounds.
Dichloromethane / Methanol (98:2)0.3 - 0.5Useful for compounds with poor solubility in ethyl acetate.[17]
Hexane / Ethyl Acetate + 1% Et₃NVariesAdd triethylamine to prevent streaking and decomposition of basic or acid-sensitive compounds.[6]

Table 2: Comparison of Common Copper Removal Methods for Click Chemistry Reactions

MethodProcedureAdvantagesDisadvantages
Aqueous Ammonia Wash Wash the organic layer with a dilute (e.g., 5-10%) aqueous solution of NH₄OH.Simple, inexpensive, and effective at forming a water-soluble copper-ammonia complex.[11]Can be problematic for base-sensitive compounds.
EDTA Wash Wash the organic layer with an aqueous solution of EDTA (e.g., 0.5 M, pH 8).Effective chelator for copper ions.[8]Can be slow and may require multiple washes.
Thiosulfate Wash Wash the organic layer with an aqueous solution of sodium thiosulfate.Forms a colorless, water-soluble complex with copper.[9]The work-up should not be heated to avoid precipitation of copper sulfide.[9]
Scavenger Resins Stir the crude product solution with a copper-chelating resin (e.g., Chelex 100) and then filter.[9]High efficiency and selectivity for copper removal.More expensive than simple washes.

Experimental Protocols

Protocol 1: Purification of a 1,4-Disubstituted-1,2,3-Triazole from a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes a general procedure for the work-up and purification of a triazole product synthesized from this compound and an organic azide.

  • Reaction Quenching and Copper Removal:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride or a 5% aqueous solution of EDTA. Repeat the wash until the blue color of the aqueous layer is no longer visible.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification by Flash Column Chromatography:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).

    • If the product is suspected to be acid-sensitive, use neutralized silica gel. To prepare this, make a slurry of silica gel in petroleum ether containing 2-3 ml of triethylamine per 150 g of silica, then evaporate the solvent.[16]

    • Pack a column with the prepared silica gel.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Purification by Recrystallization (Optional):

    • If further purification is needed, dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).[3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Purification of Poly(this compound) via Precipitation

This protocol provides a general method for purifying the polymer obtained from the polymerization of this compound.

  • Polymer Dissolution:

    • After the polymerization reaction, quench the reaction as appropriate (e.g., by adding methanol for cationic polymerizations).

    • Dissolve the crude polymer mixture in a good solvent for the polymer, such as chloroform, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Precipitation:

    • In a separate beaker, place a large volume of a non-solvent for the polymer (e.g., cold methanol, ethanol, or diethyl ether).[12] The volume of the non-solvent should be at least 10 times the volume of the polymer solution.

    • With vigorous stirring, slowly add the polymer solution dropwise to the non-solvent.

    • The polymer should precipitate as a solid or a gum.

  • Isolation and Drying:

    • Decant the supernatant, which contains unreacted monomer and other impurities.

    • Wash the precipitated polymer with fresh non-solvent.

    • Collect the polymer by filtration or by decanting the solvent after centrifugation.

    • Dry the purified polymer under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Reactant reaction Click Chemistry or Polymerization start->reaction crude Crude Product Mixture reaction->crude workup Work-up (e.g., Quenching, Extraction, Copper Removal) crude->workup purification_method Purification (Chromatography or Precipitation/Recrystallization) workup->purification_method pure_product Pure Product purification_method->pure_product analysis Purity & Structural Analysis (NMR, MS, HPLC) pure_product->analysis

General experimental workflow for reactions of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_stability Product Instability cluster_purity Purity Issues start Purification Issue Encountered q_yield Is the yield low? start->q_yield q_stability Is there evidence of oxetane ring-opening? start->q_stability q_purity Is the product impure? start->q_purity a_yield1 Check for complete reaction. Optimize work-up to minimize loss. q_yield->a_yield1 a_yield2 Use minimal solvent for recrystallization. q_yield->a_yield2 a_stability1 Use neutralized silica gel (add Et3N to eluent). q_stability->a_stability1 a_stability2 Avoid acidic conditions during work-up. q_stability->a_stability2 a_purity1 Copper contamination? Wash with EDTA or NH4OH. q_purity->a_purity1 a_purity2 Other byproducts? Optimize chromatography gradient. q_purity->a_purity2

References

Technical Support Center: Poly(3-Ethynyl-3-methyloxetane) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and molecular weight control of poly(3-ethynyl-3-methyloxetane).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing poly(this compound)?

A1: The most effective method for synthesizing poly(this compound) is through cationic ring-opening polymerization (CROP). This technique utilizes the high ring strain of the oxetane monomer (approximately 107 kJ/mol) as a thermodynamic driving force for polymerization.[1]

Q2: What initiator system is recommended for the polymerization of this compound?

A2: A common and efficient initiator system for the CROP of functionalized oxetanes is a combination of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), and a co-initiator, typically a diol like 1,4-butanediol.[2][3] The co-initiator is crucial for achieving better control over the molecular weight and obtaining a narrower polydispersity.

Q3: How can I control the molecular weight of the resulting polymer?

A3: The number-average molecular weight (Mn) of poly(this compound) can be effectively controlled by adjusting the molar ratio of the monomer to the initiator/co-initiator. A higher monomer-to-initiator ratio will generally result in a higher molecular weight polymer. This relationship is a key feature of controlled polymerization processes.

Q4: Is it necessary to protect the terminal alkyne group during cationic polymerization?

A4: While the terminal alkyne group has the potential to react with the cationic propagating species, studies on similar systems, such as the living cationic polymerization of vinyl ethers with unprotected pendant alkynyl groups, suggest that the polymerization can proceed without protection under carefully controlled conditions. However, the possibility of side reactions exists, and if issues arise, a protection/deprotection strategy for the alkyne group might be necessary.

Q5: What are the key parameters to monitor during the polymerization?

A5: Key parameters to monitor include:

  • Temperature: CROP of oxetanes can be exothermic. Maintaining a stable and often low temperature is crucial for controlling the polymerization rate and minimizing side reactions.

  • Monomer Conversion: Monitoring the disappearance of the monomer over time using techniques like ¹H NMR or FTIR spectroscopy can help determine the reaction kinetics and when the polymerization is complete.

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) should be used to analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer. A narrow PDI (typically below 1.5) is indicative of a well-controlled polymerization.

Troubleshooting Guide

Issue 1: Low or No Polymerization Yield

Potential Cause Troubleshooting Step
Impure Monomer Ensure the this compound monomer is of high purity. Impurities, especially water or other protic species, can terminate the cationic polymerization. Purify the monomer by distillation under reduced pressure and store it over molecular sieves.
Inactive Initiator BF₃·OEt₂ is sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Handle the initiator under an inert atmosphere (e.g., argon or nitrogen).
Insufficiently Dried Glassware and Solvent Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably distilled over a suitable drying agent.
Low Reaction Temperature While low temperatures are often preferred for control, a temperature that is too low may result in a very slow or stalled reaction. Consider a modest increase in temperature if the reaction is not proceeding.

Issue 2: Broad Polydispersity Index (PDI > 1.5)

Potential Cause Troubleshooting Step
Chain Transfer Reactions Impurities in the monomer or solvent can act as chain transfer agents. Ensure all reagents and solvents are of high purity and anhydrous.
Slow Initiation Compared to Propagation Ensure the initiator and co-initiator are well-mixed with the monomer at the start of the reaction. A slow, dropwise addition of the monomer to the initiator solution can sometimes improve control.
Side Reactions Involving the Alkyne Group The cationic propagating center could potentially react with the alkyne. If this is suspected, consider running the polymerization at a lower temperature to increase selectivity. If the problem persists, a protection strategy for the alkyne may be required.

Issue 3: Bimodal or Multimodal GPC Trace

Potential Cause Troubleshooting Step
Presence of Water Water can act as an initiator, leading to a separate population of polymer chains and thus a multimodal GPC trace. Rigorously exclude moisture from the reaction.
Alkyne Homocoupling (Glaser Coupling) During workup and exposure to air, copper contaminants can catalyze the oxidative homocoupling of the terminal alkyne groups, leading to higher molecular weight species. To mitigate this, consider de-gassing solutions and adding a reducing agent like sodium ascorbate during workup if copper contamination is a concern.[4]
Backbiting Reactions This can lead to the formation of cyclic oligomers, which may appear as a separate low molecular weight peak in the GPC. Using an appropriate co-initiator like 1,4-butanediol can help suppress backbiting.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of this compound

Note: This is a general protocol adapted from the polymerization of other functionalized oxetanes. Optimization of reaction conditions may be necessary for this specific monomer.

Materials:

  • This compound (monomer)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (initiator)

  • 1,4-Butanediol (co-initiator)

  • Anhydrous Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for quenching)

  • Argon or Nitrogen gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • All glassware is oven-dried at 120 °C overnight and cooled under a stream of argon.

  • In a Schlenk flask under an argon atmosphere, the desired amount of 1,4-butanediol is dissolved in anhydrous CH₂Cl₂.

  • The flask is cooled to 0 °C in an ice bath.

  • BF₃·OEt₂ is added dropwise to the solution via syringe and stirred for 15 minutes to form the initiating species.

  • This compound is added dropwise to the initiator solution over a period of 10-15 minutes.

  • The reaction mixture is stirred at 0 °C for the desired reaction time (e.g., 2-24 hours), monitoring the monomer conversion by taking aliquots for ¹H NMR analysis.

  • The polymerization is quenched by the addition of a small amount of cold methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of CH₂Cl₂, and re-precipitated.

  • The purified polymer is dried under vacuum to a constant weight.

  • The molecular weight (Mn, Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Data Presentation

The following tables provide illustrative data on how the monomer-to-initiator ratio and co-initiator concentration can influence the molecular weight and PDI of a polyoxetane, based on studies of similar systems.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight

Entry [Monomer]:[Initiator] Ratio Mn ( g/mol ) (GPC) Mw ( g/mol ) (GPC) PDI (Mw/Mn)
125:12,8003,5001.25
250:15,5007,1501.30
3100:110,20013,7701.35
4200:119,80027,7201.40

Data is representative for a typical cationic ring-opening polymerization of a functionalized oxetane.

Table 2: Effect of Co-initiator (1,4-Butanediol) Concentration

Entry [Monomer]:[BF₃·OEt₂]:[1,4-BD] Ratio Mn ( g/mol ) (GPC) Mw ( g/mol ) (GPC) PDI (Mw/Mn)
1100:1:012,50019,3751.55
2100:1:0.511,00015,4001.40
3100:1:110,50014,1751.35
4100:1:29,80012,7401.30

Data is representative and illustrates the trend of improved control (lower PDI) with the addition of a co-initiator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis start Start glassware Dry Glassware start->glassware reagents Prepare Anhydrous Reagents & Solvents glassware->reagents initiation Initiator Formation (BF3.OEt2 + 1,4-BD in CH2Cl2 at 0°C) reagents->initiation propagation Monomer Addition & Polymerization (Add this compound) initiation->propagation quenching Quench with Methanol propagation->quenching precipitation Precipitate in Non-solvent quenching->precipitation purification Purify by Re-precipitation precipitation->purification drying Dry under Vacuum purification->drying analysis Characterize by GPC, NMR drying->analysis end End Product analysis->end

Caption: Experimental workflow for the synthesis of poly(this compound).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Molecular Weight or Broad PDI Observed purity Impure Monomer/ Solvent start->purity initiator Inactive Initiator/ Incorrect Ratio start->initiator conditions Suboptimal Temperature/ Reaction Time start->conditions side_reactions Alkyne Side Reactions start->side_reactions purify Purify Monomer & Use Anhydrous Solvents purity->purify check_initiator Use Fresh Initiator & Verify Stoichiometry initiator->check_initiator optimize_conditions Optimize Temperature & Monitor Conversion conditions->optimize_conditions protect_alkyne Consider Lower Temperature or Alkyne Protection side_reactions->protect_alkyne

Caption: Troubleshooting logic for molecular weight control issues.

References

Catalyst selection for efficient 3-Ethynyl-3-methyloxetane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the efficient polymerization of 3-Ethynyl-3-methyloxetane. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Catalyst Selection and Performance

The polymerization of this compound typically proceeds via cationic ring-opening polymerization (CROP). The choice of catalyst and initiator system is crucial for controlling the polymerization process and the final properties of the polymer. While specific data for this compound is limited, extensive research on analogous 3-substituted oxetanes provides valuable insights into effective catalyst systems.

Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective catalyst for the CROP of oxetanes.[1][2][3] It is often used in conjunction with a co-initiator, such as a diol or a polyol, to control the initiation and propagation steps of the polymerization.

Table 1: Performance of BF₃·OEt₂-Based Catalyst Systems in the Polymerization of Substituted Oxetanes

MonomerCo-initiatorCatalyst/Initiator Molar RatioTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
3-Nitratomethyl-3-ethyloxetane1,4-butanediolVariedVaried--[1]
3-methyl-3'-hydroxymethyloxetane copolymers1,4-butanediol--2756 - 53421.26 - 1.83[3]
3-ethyl-3-(hydroxymethyl)oxetane1,1,1-tris(hydroxymethyl)propane-70714 - 59421.77 - 3.75[2]
3-azidomethyl-3-methyloxetaneEthylene glycolVaried---[4]

Note: The data presented is for oxetane monomers analogous to this compound. This table serves as a guide for catalyst selection and expected polymer characteristics.

Troubleshooting Guide

Encountering issues during polymerization is common. This section addresses potential problems and offers solutions.

Issue 1: Low or No Polymer Yield

  • Possible Cause: Inactive catalyst or presence of impurities.

    • Solution: Ensure the freshness of the BF₃·OEt₂ catalyst, as it can be deactivated by moisture. Purify the monomer and solvent to remove any water or other nucleophilic impurities that can terminate the polymerization.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: The reaction temperature significantly affects the polymerization rate.[1] For cationic ring-opening polymerizations, temperatures are often maintained at or below room temperature to suppress side reactions. Experiment with a range of temperatures to find the optimal condition.

Issue 2: Broad Polydispersity Index (PDI)

  • Possible Cause: Uncontrolled initiation or chain transfer reactions.

    • Solution: The ratio of catalyst to initiator is a critical parameter influencing the polymer's molecular weight distribution.[1] A higher concentration of initiator relative to the catalyst can lead to more controlled initiation and a narrower PDI. The presence of hydroxyl groups, either from the monomer or impurities, can act as chain transfer agents.[5]

  • Possible Cause: "Back-biting" or intramolecular chain transfer.

    • Solution: This phenomenon, where the growing polymer chain reacts with itself, can lead to the formation of cyclic oligomers and broaden the PDI.[5] Lowering the reaction temperature can often minimize these side reactions.

Issue 3: Inconsistent Results

  • Possible Cause: Variability in reagent purity or reaction setup.

    • Solution: Consistently use highly purified monomer and solvent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the polymerization of this compound?

A1: Based on studies of similar substituted oxetanes, boron trifluoride etherate (BF₃·OEt₂) is a highly effective and commonly used catalyst for cationic ring-opening polymerization.[1][2][3] It is typically used with a co-initiator like 1,4-butanediol.

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the initiator. A higher ratio of monomer to initiator will generally result in a higher molecular weight polymer.

Q3: What are the key safety precautions to take when working with BF₃·OEt₂?

A3: Boron trifluoride etherate is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored under an inert atmosphere to prevent degradation.

Q4: Can other types of polymerization be used for this compound?

A4: While cationic ring-opening polymerization is the most common method for oxetanes, the ethynyl group on the monomer could potentially participate in other types of polymerization, such as those catalyzed by organometallic complexes.[6] However, this would be a competing reaction and would require careful selection of the catalyst to favor one polymerization pathway over the other.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is a general guideline and may require optimization for specific experimental goals.

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • 1,4-butanediol (BDO) (co-initiator)

  • Dichloromethane (CH₂Cl₂) (solvent), freshly distilled and dried

  • Methanol (for quenching)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired amount of 1,4-butanediol (initiator) and freshly distilled dichloromethane.

  • Monomer Addition: Add the purified this compound monomer to the flask via syringe.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature). Slowly add the calculated amount of BF₃·OEt₂ catalyst via syringe.

  • Polymerization: Allow the reaction to stir at the set temperature. Monitor the progress of the polymerization by taking aliquots and analyzing them using techniques like ¹H NMR or GPC.

  • Quenching: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural analysis.

Visualizations

Catalyst_Selection_Workflow start Start: Define Polymerization Goals monomer Monomer: this compound start->monomer method Select Polymerization Method: Cationic Ring-Opening Polymerization (CROP) monomer->method catalyst Catalyst Selection: Boron Trifluoride Etherate (BF3·OEt2) method->catalyst initiator Co-initiator Selection: 1,4-butanediol (BDO) or other diols catalyst->initiator params Define Reaction Parameters: - Temperature - Monomer/Initiator Ratio - Catalyst/Initiator Ratio initiator->params run Run Polymerization params->run analyze Analyze Polymer: - Mn, PDI (GPC) - Structure (NMR, FTIR) run->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot Unsatisfactory Results end End: Desired Polymer Obtained analyze->end Satisfactory Results troubleshoot->params Optimize Parameters Troubleshooting_Guide problem Problem Encountered low_yield Low/No Yield problem->low_yield broad_pdi Broad PDI problem->broad_pdi inconsistent Inconsistent Results problem->inconsistent cause1a Inactive Catalyst/ Impurities low_yield->cause1a cause1b Incorrect Temperature low_yield->cause1b cause2a Uncontrolled Initiation/ Chain Transfer broad_pdi->cause2a cause2b Back-biting broad_pdi->cause2b cause3a Reagent Purity/ Reaction Setup inconsistent->cause3a solution1a Use fresh catalyst; Purify monomer/solvent cause1a->solution1a solution1b Optimize temperature cause1b->solution1b solution2a Adjust catalyst/ initiator ratio cause2a->solution2a solution2b Lower reaction temperature cause2b->solution2b solution3a Ensure high purity and inert atmosphere cause3a->solution3a

References

Technical Support Center: Optimizing Click Reactions for 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-Ethynyl-3-methyloxetane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click reaction with this compound?

The primary click reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst is crucial for accelerating the reaction and ensuring high regioselectivity.[1][2]

Q2: What are the key reagents for a successful CuAAC reaction with this compound?

A typical CuAAC reaction requires the following:

  • This compound: The alkyne component.

  • An organic azide: The reaction partner.

  • A copper(I) source: Often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[2]

  • A reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.

  • A ligand (optional but recommended): Ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst, prevent oxidation, and can enhance reaction rates.[1]

  • An appropriate solvent: A variety of solvents can be used, often mixtures of water with t-butanol, DMF, or DMSO.

Q3: How might the oxetane ring in this compound affect the reaction?

The oxetane ring introduces unique considerations:

  • Ring Strain: Oxetanes possess inherent ring strain, which can influence the reactivity of the molecule.[3][4]

  • Lewis Acid Sensitivity: The oxetane ring can be susceptible to ring-opening in the presence of Lewis acids.[3] Since the copper catalyst can act as a Lewis acid, careful optimization of catalyst loading is necessary to avoid potential side reactions.

  • Hydrogen Bonding: The oxygen atom in the oxetane ring is a good hydrogen bond acceptor, which can influence its solubility and interactions with protic solvents.[3][4]

Q4: What are common side reactions to be aware of?

A primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which results in a diacetylene byproduct. This is often promoted by the presence of oxygen and can be minimized by using a slight excess of the reducing agent and thoroughly degassing the reaction mixture.[1] Additionally, due to the nature of the oxetane ring, acid-catalyzed ring-opening could be a potential side reaction, leading to impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst- Use a reliable source of Cu(I) or ensure effective reduction of Cu(II). - Prepare fresh sodium ascorbate solution. - Employ a stabilizing ligand like TBTA or THPTA. - Thoroughly degas all solvents and the reaction mixture to remove oxygen.
Impure Reagents- Verify the purity of this compound and the azide.
Inappropriate Solvent- Ensure all reactants are fully dissolved in the chosen solvent system. For hydrophobic reactants, co-solvents like DMSO or DMF with water may be necessary.
Incorrect Stoichiometry- Using a slight excess (1.1-1.2 equivalents) of the azide partner can drive the reaction to completion.
Oxetane Ring Opening- Minimize the concentration of the copper catalyst. - Consider using a less Lewis acidic copper source or a stronger ligand to modulate the catalyst's acidity. - Avoid acidic conditions during the reaction and workup.
Reaction is Slow or Stalls Low Temperature- While many click reactions proceed at room temperature, gentle heating (e.g., 30-40 °C) can increase the rate. However, be cautious of the thermal stability of the oxetane ring.
Low Catalyst Concentration- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%), while monitoring for potential side reactions.
Catalyst Inhibition- Certain functional groups (e.g., thiols) on the azide partner can inhibit the copper catalyst. Consider protecting these groups or increasing the catalyst load.
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen- Thoroughly degas all solutions by bubbling with an inert gas (argon or nitrogen). - Maintain an inert atmosphere over the reaction.
Insufficient Reducing Agent- Use a slight excess of sodium ascorbate to maintain a reducing environment.
Difficulty in Product Purification Residual Copper Catalyst- Wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove copper salts.
Byproducts from Oxetane Ring Opening- Purification by column chromatography may be necessary. Careful selection of the stationary and mobile phases will be important.

Data Presentation

Table 1: General Reaction Parameters for CuAAC Reactions

ParameterTypical RangeNotes
Reactant Concentration 0.01 - 0.1 MHigher concentrations can increase reaction rates.
This compound:Azide Ratio 1:1 to 1:1.2A slight excess of the azide can improve conversion.
Copper Catalyst Loading 1 - 5 mol%Start with lower concentrations to minimize potential oxetane ring opening.
Reducing Agent (Sodium Ascorbate) Loading 5 - 10 mol%A slight excess relative to copper is recommended.
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can improve catalyst stability and performance.
Temperature Room Temperature to 40 °CMonitor for substrate stability at elevated temperatures.
Reaction Time 1 - 24 hoursMonitor progress by TLC or LC-MS.

Table 2: Common Solvents for CuAAC Reactions

Solvent SystemProperties
t-BuOH/H₂O (1:1) Good for a wide range of substrates.
DMF/H₂O (4:1) Higher solvating power for less polar substrates.
DMSO/H₂O (4:1) Similar to DMF, good for dissolving a variety of compounds.
Aqueous Buffers (e.g., PBS) Suitable for bioconjugation reactions.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This is a general guideline and may require optimization for specific azide substrates.

1. Reagent Preparation:

  • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

  • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

  • (Recommended) Prepare a 100 mM stock solution of THPTA in deionized water.

2. Reaction Setup:

  • In a reaction vial, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

3. Reaction Initiation:

  • (Recommended) To the reaction mixture, add the THPTA solution (to a final concentration of 5 mol%).

  • Add the CuSO₄ solution (to a final concentration of 1-2 mol%).

  • Add the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mol%) to initiate the reaction.

4. Reaction Monitoring and Work-up:

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Prepare Stock Solutions (CuSO4, NaAsc, Ligand) dissolve_reactants Dissolve this compound & Azide in Solvent degas Degas Solution dissolve_reactants->degas add_reagents Add Ligand, CuSO4, & Sodium Ascorbate degas->add_reagents stir Stir at RT under Inert Atmosphere add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench_extract Quench with Water & Extract monitor->quench_extract wash Wash with EDTA & Brine quench_extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_guide start Low or No Product Yield? catalyst_check Is the catalyst active? start->catalyst_check Yes reagent_check Are reagents pure? start->reagent_check No catalyst_check->reagent_check Yes solution_catalyst Use fresh reagents, degas solvents, add stabilizing ligand. catalyst_check->solution_catalyst No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes solution_reagents Purify starting materials. reagent_check->solution_reagents No oxetane_stability Is the oxetane ring stable? conditions_check->oxetane_stability Yes solution_conditions Optimize temperature, concentration, and stoichiometry. conditions_check->solution_conditions No solution_oxetane Lower catalyst loading, avoid acidic conditions. oxetane_stability->solution_oxetane No

References

Troubleshooting low conversion in 3-Ethynyl-3-methyloxetane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-ethynyl-3-methyloxetane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The terminal alkyne functionality of this compound makes it an ideal substrate for two primary classes of coupling reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole. This method is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a popular choice for bioconjugation and medicinal chemistry applications.[1][2][3]

  • Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst, and is a powerful tool for synthesizing complex molecular architectures.[4][5]

Q2: Is the oxetane ring stable under typical functionalization conditions?

A2: Yes, the 3,3-disubstituted oxetane ring in this compound is generally stable under the mild conditions typically employed for CuAAC and Sonogashira coupling reactions.[6] However, prolonged exposure to harsh acidic conditions or very high temperatures should be avoided to prevent potential ring-opening side reactions.

Q3: What are the main challenges encountered when working with this compound?

A3: The primary challenge is achieving high conversion rates. This can be due to a variety of factors including catalyst deactivation, side reactions such as alkyne homocoupling (Glaser coupling), and steric hindrance from the methyl group adjacent to the alkyne. Careful optimization of reaction conditions is crucial for success.

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues encountered during the "click" functionalization of this compound.

Problem 1: Low or No Conversion to the Triazole Product

Possible Cause Troubleshooting Steps & Recommendations
Inactive Copper Catalyst - Use a fresh, high-purity source of Cu(I) (e.g., CuI, CuBr) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. - Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst. - Consider using a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) catalyst from oxidation and disproportionation.
Impure Starting Materials - Verify the purity of this compound and the azide partner using techniques like NMR or GC-MS. Impurities can poison the catalyst.
Suboptimal Solvent - The choice of solvent can significantly impact reaction rates. Common solvent systems include t-BuOH/H₂O, DMF, DMSO, and THF. If solubility is an issue, consider screening different solvent mixtures.
Incorrect Stoichiometry - While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of the azide can sometimes drive the reaction to completion.

Problem 2: Formation of a Significant Amount of Alkyne Homocoupling (Glaser) Product

Possible Cause Troubleshooting Steps & Recommendations
Presence of Oxygen - This is the most common cause of homocoupling. Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas throughout the reaction.
High Catalyst Loading - While sufficient catalyst is necessary, excessively high concentrations of copper can sometimes promote homocoupling. Try reducing the catalyst loading to 1-2 mol%.
Absence of a Stabilizing Ligand - Ligands like TBTA or THPTA can help suppress homocoupling by stabilizing the active Cu(I) species.
Slow Reaction Rate - If the desired click reaction is slow, the competing homocoupling pathway may become more prominent. Address the root cause of the slow reaction (see Problem 1).
Illustrative Data for CuAAC Reactions

The following table provides representative conditions and outcomes for the CuAAC reaction of this compound with benzyl azide. Note that optimal conditions will vary depending on the specific azide used.

Entry Copper Source (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1CuSO₄/NaAsc (5)Nonet-BuOH/H₂O (1:1)252465
2CuI (2)NoneTHF251878
3CuSO₄/NaAsc (2)THPTA (5)H₂O251292
4CuBr (5)TBTA (5)DMF50885

Troubleshooting Guide: Sonogashira Coupling

This section addresses common issues encountered during the Sonogashira coupling of this compound with aryl or vinyl halides.

Problem 1: Low or No Conversion to the Coupled Product

Possible Cause Troubleshooting Steps & Recommendations
Inactive Palladium Catalyst - Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Ensure proper storage under an inert atmosphere. - For less reactive aryl bromides or chlorides, consider using more active catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
Ineffective Base - The base is crucial for deprotonating the terminal alkyne. Common bases include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). For challenging couplings, stronger bases like Cs₂CO₃ or K₂CO₃ may be necessary. Ensure the base is anhydrous.
Poor Ligand Choice - The ligand stabilizes the palladium center and facilitates the catalytic cycle. Triphenylphosphine (PPh₃) is common, but sterically hindered or electron-rich ligands can improve reactivity for challenging substrates.
Aryl Halide Reactivity - The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[4] For less reactive halides (Br, Cl), higher temperatures, more active catalysts, and longer reaction times are often required.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Possible Cause Troubleshooting Steps & Recommendations
Copper(I) Co-catalyst - The copper co-catalyst is the primary promoter of Glaser coupling, especially in the presence of oxygen. - Minimize Oxygen: Rigorously degas all reagents and solvents and maintain an inert atmosphere. - Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ more active palladium catalysts and may require different bases or solvents but can completely eliminate the homocoupling side reaction.[7]
High Reaction Temperature - Elevated temperatures can sometimes favor homocoupling. Try to run the reaction at the lowest temperature that allows for a reasonable conversion rate of the desired product.
Illustrative Data for Sonogashira Coupling Reactions

The following table provides representative conditions and outcomes for the Sonogashira coupling of this compound with iodobenzene. Optimal conditions will vary depending on the specific halide used.

Entry Palladium Catalyst (mol%) Copper(I) Source (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF601270
2PdCl₂(PPh₃)₂ (3)CuI (6)DIPEAToluene80882
3Pd(OAc)₂ (2) / XPhos (4)NoneCs₂CO₃1,4-Dioxane1001690
4Pd₂(dba)₃ (2) / P(t-Bu)₃ (4)CuI (5)Et₃NDMF501088

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • (Optional but recommended) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O) to a concentration of approximately 0.1 M.

    • If using a ligand, add THPTA (typically 1-5 mol% relative to the alkyne).

    • Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne) to the reaction mixture.

    • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add an anhydrous, degassed solvent (e.g., THF or toluene) and an anhydrous, degassed amine base (e.g., triethylamine or DIPEA, 2-5 eq.).

    • Stir the mixture for 10-15 minutes at room temperature.

  • Reaction:

    • Add this compound (1.1-1.5 eq.) dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 50-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Conversion start_node Low Conversion Observed q1 Is the reaction CuAAC (Click)? start_node->q1 Start Troubleshooting q2 Is the reaction Sonogashira? q1->q2 No cuaac_check_catalyst Check Cu(I) Catalyst Activity - Use fresh reagents - Degas solvents - Add stabilizing ligand q1->cuaac_check_catalyst Yes sono_check_catalyst Check Pd Catalyst Activity - Use active catalyst/ligand - Ensure anaerobic conditions q2->sono_check_catalyst Yes cuaac_check_reagents Verify Purity of Starting Materials cuaac_check_catalyst->cuaac_check_reagents cuaac_optimize_solvent Optimize Solvent System cuaac_check_reagents->cuaac_optimize_solvent sono_check_base Evaluate Base Strength and Purity sono_check_catalyst->sono_check_base sono_check_halide Consider Aryl Halide Reactivity (I > Br > Cl) sono_check_base->sono_check_halide

Caption: A decision-making workflow for troubleshooting low conversion in functionalization reactions.

Side_Reaction_Mitigation start_node Alkyne Homocoupling (Glaser Product) Observed q1 Is the reaction Cu-catalyzed? start_node->q1 Start Mitigation rigorous_degassing Rigorously Degas Solvents and Reagents q1->rigorous_degassing Yes (CuAAC or Sonogashira) copper_free Switch to a Copper-Free Sonogashira Protocol q1->copper_free Sonogashira use_ligand Add Stabilizing Ligand (e.g., THPTA for CuAAC) rigorous_degassing->use_ligand optimize_temp Optimize Reaction Temperature (Lower if possible) use_ligand->optimize_temp

Caption: A guide to mitigating the common side reaction of alkyne homocoupling.

References

Stability of 3-Ethynyl-3-methyloxetane in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethynyl-3-methyloxetane

This technical support center provides guidance on the stability of this compound in various solvents, troubleshooting for common experimental issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place, ideally at 2-8°C.[1] This minimizes exposure to moisture and atmospheric contaminants that could contribute to degradation.

Q2: What are the main reactive functional groups in this compound?

A2: The molecule has two primary reactive sites: the strained oxetane ring and the terminal ethynyl (alkyne) group. The oxetane ring is susceptible to ring-opening reactions, particularly under acidic or strongly nucleophilic conditions. The ethynyl group can undergo typical alkyne reactions, such as deprotonation with strong bases or addition reactions.

Q3: Can I use protic solvents like methanol or water with this compound?

A3: Caution is advised when using protic solvents. The strained oxetane ring is susceptible to ring-opening, a reaction that can be catalyzed by acids or strong nucleophiles. Protic solvents can participate in or facilitate these ring-opening reactions, leading to degradation of the compound.

Q4: Is this compound prone to polymerization?

A4: Yes, oxetanes are known to undergo ring-opening polymerization, which can be initiated by cationic or anionic species.[2][3][4] The presence of trace impurities, such as acids or strong bases, in your solvent or reaction mixture could potentially initiate polymerization, leading to a viscous solution or solidification.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Compound degradation observed in solution (e.g., by NMR, LC-MS) Solvent-induced ring-opening: Protic solvents (alcohols, water) or acidic/basic impurities can catalyze the opening of the strained oxetane ring.1. Switch to an aprotic, non-polar solvent (e.g., hexane, toluene) or a polar aprotic solvent (e.g., THF, dichloromethane) that has been freshly dried and distilled. 2. Ensure all glassware is thoroughly dried to remove traces of moisture. 3. Use of a neutral alumina plug to filter the solvent can remove acidic impurities.
Unexpected polymerization of the material Cationic or anionic polymerization: Trace acidic (Lewis or Brønsted) or strong basic impurities can act as initiators for ring-opening polymerization.[2][3]1. Use high-purity, anhydrous solvents. 2. Avoid contact with strong acids, bases, or Lewis acidic materials. 3. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric acids (like CO2) and moisture.
Low or no reactivity of the ethynyl group Deprotonation by basic solvents/reagents: If the intended reaction requires the acidic proton of the ethynyl group, basic solvents or impurities might interfere.1. Use a non-basic solvent. 2. If a base is used for a subsequent step, ensure it is added at the appropriate time and temperature to avoid side reactions.
Inconsistent experimental results Variable solvent quality: The presence of peroxides (in ethers like THF), water, or other impurities can lead to inconsistent reaction outcomes.1. Use freshly opened bottles of high-purity solvents. 2. Test for and remove peroxides from ether solvents before use. 3. Standardize solvent purification and drying procedures.

Stability of this compound in Different Solvent Classes

Solvent Class Examples Expected Stability Potential Degradation Pathways
Non-Polar Aprotic Hexane, Toluene, BenzeneHigh Low probability of degradation.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)Moderate to High Potential for slow reaction with trace impurities (e.g., water, acids). Ethers like THF can form peroxides which may initiate reactions.
Protic Aprotic Methanol (MeOH), Ethanol (EtOH), WaterLow to Moderate High risk of acid- or nucleophile-catalyzed ring-opening of the oxetane.
Acidic Acetic Acid, Trifluoroacetic AcidVery Low Rapid acid-catalyzed ring-opening polymerization or addition to the alkyne.
Basic (Aqueous) Aqueous NaOH, KOHLow Base-catalyzed ring-opening.
Basic (Anhydrous, Non-nucleophilic) Triethylamine, DiisopropylethylamineModerate Generally stable, but strong, non-nucleophilic bases can deprotonate the terminal alkyne.

Experimental Protocol: Assessing Stability in a Novel Solvent

This protocol outlines a general method to determine the stability of this compound in a solvent of interest.

1. Materials:

  • This compound

  • Solvent of interest (high purity, anhydrous)

  • Internal standard (e.g., dodecane, mesitylene; must be inert to the compound and solvent)

  • NMR tubes

  • GC-MS or LC-MS vials

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known concentration of the internal standard to the stock solution. The internal standard allows for quantitative analysis of the starting material over time.

  • Divide the solution into several analysis vials (e.g., for NMR or LC-MS).

  • Flush the headspace of each vial with an inert gas and seal tightly.

  • Store the vials under the desired experimental conditions (e.g., room temperature, elevated temperature).

  • At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), analyze a vial using a suitable analytical technique (¹H NMR, GC-MS, or LC-MS).

  • For ¹H NMR analysis, integrate the peaks corresponding to this compound and the internal standard. The ratio of these integrals will indicate the relative amount of the compound remaining.

  • For GC-MS or LC-MS analysis, determine the peak area of this compound relative to the internal standard.

  • Plot the relative concentration of this compound versus time to determine the degradation rate.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Start: Experiment with This compound issue Issue Encountered: Degradation or Polymerization? start->issue check_solvent Check Solvent Type and Purity issue->check_solvent Yes end End: Successful Experiment issue->end No is_protic Is the solvent protic (e.g., alcohol, water)? check_solvent->is_protic use_aprotic Action: Switch to a dry, aprotic solvent (e.g., THF, DCM, Toluene) is_protic->use_aprotic Yes check_impurities Check for Acidic/Basic Impurities is_protic->check_impurities No resolution Re-run Experiment with Optimized Conditions use_aprotic->resolution purify_solvent Action: Purify solvent (e.g., distill, pass through alumina) check_impurities->purify_solvent Impurities Suspected check_atmosphere Check Reaction Atmosphere check_impurities->check_atmosphere Impurities Unlikely purify_solvent->resolution use_inert Action: Use an inert atmosphere (Argon or Nitrogen) check_atmosphere->use_inert Air-sensitive? use_inert->resolution resolution->end

Caption: Troubleshooting workflow for stability issues.

StabilityLogic Solvent Selection Logic for this compound start Select Solvent for Experiment solvent_type Solvent Type? start->solvent_type protic Protic (e.g., MeOH, H2O) solvent_type->protic Protic aprotic_polar Polar Aprotic (e.g., THF, DCM) solvent_type->aprotic_polar Polar Aprotic aprotic_nonpolar Non-Polar Aprotic (e.g., Toluene, Hexane) solvent_type->aprotic_nonpolar Non-Polar Aprotic high_risk High Risk of Ring-Opening and Degradation protic->high_risk moderate_risk Moderate Stability (Check Purity) aprotic_polar->moderate_risk high_stability High Stability (Recommended) aprotic_nonpolar->high_stability

Caption: Solvent selection guide based on stability.

References

Validation & Comparative

Characterization of Poly(3-Ethynyl-3-methyloxetane): A Comparative Guide Using GPC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a polymer's molecular weight distribution and structure is paramount. This guide provides a comparative overview of two essential analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of poly(3-ethynyl-3-methyloxetane). Due to the limited availability of specific experimental data for poly(this compound), this guide will use the closely related and well-characterized poly(3-ethyl-3-hydroxymethyloxetane) as a case study to illustrate the principles and expected outcomes of these analytical methods.

GPC and NMR: A Synergistic Approach to Polymer Characterization

Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques that provide a comprehensive understanding of a polymer's physical and chemical properties. GPC separates polymers based on their hydrodynamic volume in solution, yielding crucial information about the molecular weight distribution. In contrast, NMR provides detailed insights into the chemical structure, composition, and connectivity of the polymer chains. The combination of these techniques, sometimes in a hyphenated GPC-NMR setup, allows for a thorough characterization of polymeric materials.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible polymer characterization. Below are typical experimental protocols for GPC and NMR analysis of polyoxetanes, based on procedures reported for poly(3-ethyl-3-hydroxymethyloxetane).

Gel Permeation Chromatography (GPC)

GPC is the most widely used method for determining a polymer's molecular weight characteristics.[2] The technique separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones.[1]

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is commonly used. Columns: A set of columns packed with porous gel suitable for the expected molecular weight range of the polymer. Mobile Phase: A suitable solvent that completely dissolves the polymer. For polyoxetanes, tetrahydrofuran (THF) or dichloromethane are often employed. Flow Rate: Typically around 1.0 mL/min. Temperature: Column and detector temperatures are maintained constant, often around 35-40°C, to ensure viscosity and refractive index stability.[2] Calibration: The system is calibrated using narrow molecular weight standards of a polymer with a similar structure, such as polystyrene or polymethylmethacrylate.[2] Sample Preparation: The polymer sample is dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL) and filtered through a microfilter (e.g., 0.45 µm) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.[3] Both ¹H and ¹³C NMR are used to identify the monomeric units, end-groups, and to determine the polymer's tacticity and composition.[4]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra. Solvent: A deuterated solvent that dissolves the polymer is chosen. For polyoxetanes, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Sample Preparation: A small amount of the polymer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube. Data Acquisition:

  • ¹H NMR: Standard proton spectra are acquired to identify the different types of protons in the polymer backbone and side chains.

  • ¹³C NMR: Proton-decoupled carbon spectra provide information on the carbon skeleton of the polymer. Data Analysis: The chemical shifts (δ) of the peaks are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). The integration of the peaks in ¹H NMR can be used to determine the relative number of different protons, which is useful for end-group analysis and calculating the number-average molecular weight (Mn).[5]

Case Study: Characterization of Poly(3-ethyl-3-hydroxymethyloxetane)

The following tables summarize typical GPC and NMR data obtained for poly(3-ethyl-3-hydroxymethyloxetane), which serves as a model for understanding the characterization of poly(this compound).

GPC Data for Poly(3-ethyl-3-hydroxymethyloxetane)
SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
POX-171412641.77
POX-2185345962.48
POX-33581113243.16
POX-45942222823.75

Data adapted from a study on hyperbranched poly(3-ethyl-3-hydroxymethyloxetane)s. The variation in molecular weight and polydispersity index (PDI) is achieved by altering the monomer to initiator ratio during polymerization.[6][7]

¹H NMR Data for Poly(3-ethyl-3-hydroxymethyloxetane) in DMSO-d₆
Chemical Shift (δ, ppm)Assignment
~4.7-OH
~3.6-3.7-CH₂-O- (backbone)
~3.3-CH₂-O- (backbone)
~3.1-CH₂-OH
~1.3-CH₂-CH₃
~0.8-CH₂-CH₃

Assignments are based on the reported ¹H NMR spectrum of poly(3-ethyl-3-hydroxymethyloxetane). The exact chemical shifts can vary slightly depending on the solvent and polymer microstructure.[8]

Expected Characterization of Poly(this compound)

GPC Analysis

The GPC results for poly(this compound) would similarly provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). The molecular weight can be controlled by adjusting the polymerization conditions, such as the monomer-to-initiator ratio. The PDI will give an indication of the breadth of the molecular weight distribution.

NMR Analysis

The NMR spectra of poly(this compound) will be crucial for confirming its successful polymerization and for structural elucidation.

Expected ¹H NMR Chemical Shifts:

  • Polyether backbone: Similar to other polyoxetanes, signals corresponding to the -CH₂-O- protons of the polymer backbone are expected in the region of 3.0-4.0 ppm.

  • Methyl group: A singlet for the methyl protons (-CH₃) attached to the quaternary carbon of the oxetane ring would likely appear around 1.0-1.5 ppm.

  • Ethynyl proton: A characteristic signal for the terminal alkyne proton (-C≡CH) is expected to be observed, typically in the range of 2.0-3.0 ppm. The presence and integration of this peak would be a key indicator of the integrity of the ethynyl side group after polymerization.

Expected ¹³C NMR Chemical Shifts:

  • Polyether backbone: Carbons of the polyether backbone (-CH₂-O- and the quaternary carbon) would appear in the aliphatic region of the spectrum.

  • Alkyne carbons: The two carbons of the ethynyl group (-C≡CH) will have characteristic chemical shifts, typically in the range of 65-90 ppm.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process for poly(this compound).

GPC_Workflow cluster_sample_prep Sample Preparation cluster_gpc_analysis GPC Analysis cluster_data_processing Data Processing Polymer Poly(this compound) Dissolution Dissolve in Mobile Phase Polymer->Dissolution Filtration Filter Solution (0.45 µm) Dissolution->Filtration Injection Inject into GPC System Filtration->Injection Separation Separation by Size Injection->Separation Detection RI Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration MWD Determine Mn, Mw, PDI Calibration->MWD

Caption: Workflow for GPC analysis of poly(this compound).

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing_nmr Data Processing & Interpretation Polymer_NMR Poly(this compound) Dissolution_NMR Dissolve in Deuterated Solvent Polymer_NMR->Dissolution_NMR Transfer Transfer to NMR Tube Dissolution_NMR->Transfer Acquisition Acquire 1H and 13C Spectra Transfer->Acquisition Processing Process Spectra (Phasing, Baseline Correction) Acquisition->Processing Integration Peak Integration (1H) Processing->Integration Assignment Assign Chemical Shifts Processing->Assignment Structure Confirm Polymer Structure Assignment->Structure

Caption: Workflow for NMR analysis of poly(this compound).

Conclusion

The characterization of poly(this compound) relies on the synergistic use of GPC and NMR spectroscopy. GPC provides essential information on the molecular weight and its distribution, which are critical for the polymer's physical properties. NMR confirms the chemical structure, ensuring the successful polymerization and the integrity of the functional ethynyl side groups. By drawing comparisons with the well-documented analysis of poly(3-ethyl-3-hydroxymethyloxetane), researchers can effectively apply these techniques to elucidate the properties of novel polyoxetane derivatives. This comprehensive characterization is fundamental for the development of new materials in various scientific and industrial applications.

References

A Comparative Guide to the Thermal Properties of Poly(3-ethynyl-3-methyloxetane) and Related Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of polymers derived from 3-ethynyl-3-methyloxetane. Due to the limited availability of direct experimental data for the homopolymer of poly(this compound), this guide leverages data from structurally similar polymers to infer its potential thermal behavior. The comparison includes other substituted polyoxetanes and polymers containing ethynyl groups, providing a comprehensive overview for researchers in materials science and related fields. The inclusion of detailed experimental protocols and data presented in a clear, tabular format aims to support further research and development.

The unique structure of poly(this compound), which combines a polyether backbone with reactive ethynyl side groups, suggests that it could exhibit enhanced thermal stability. The ethynyl group is known to undergo cross-linking reactions at elevated temperatures, which can lead to the formation of a highly stable thermoset material[1]. Understanding these thermal characteristics is crucial for predicting the polymer's performance in various applications.

Comparative Thermal Analysis Data

The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition temperatures of a material by measuring its mass change as a function of temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) by measuring the heat flow into or out of a sample.

The following tables summarize key thermal properties of polymers related to poly(this compound) and comparable polymers.

Table 1: Thermal Properties of Substituted Polyoxetanes

Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Char Yield (%)
Poly(3-nitratomethyl-3-methyloxetane) (PNIMMO)Not specified~200 (onset)Not specified
Poly(3-hydroxymethyl-3-methyloxetane) (PHMMO)Not specifiedNot specifiedNot specified
Liquid Crystalline PolyoxetanesVariable (depends on side group)Not specifiedNot specified

Table 2: Thermal Properties of Polymers Containing Ethynyl Groups

Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Char Yield at 800°C (%)
All-Aromatic Liquid Crystalline Poly(esterimide)s with 3-Ethynylaniline End-Groups (Cured)192 and 225>400High (not specified)[1]
Polyaniline (emeraldine base)~200-250~350-400~40-50[1]
Poly(silylene diethynylbenzen) CopolymersNot specified>460>80[2]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and advancement of existing research. Below are generalized experimental protocols for the thermal analysis of polymers similar to poly(this compound).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and to observe exothermic curing reactions of the ethynyl groups.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using indium as a standard.

  • Experimental Conditions:

    • Heating/Cooling Cycles: A common procedure involves a heat-cool-heat cycle. The first heating scan is performed to erase the thermal history of the sample. The sample is heated from ambient temperature to a temperature above its expected curing temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

    • The sample is then cooled to sub-ambient temperatures (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is then performed at the same heating rate to determine the glass transition temperature (Tg) of the cured or uncured polymer. The Tg is typically determined as the midpoint of the step change in the heat flow curve[3].

    • The exothermic peak in the first heating scan represents the curing (cross-linking) of the ethynyl groups. The heat of curing (ΔH) can be calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of the polymer.

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation[1][4]. The change in mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of polymers from this compound.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_dsc_results DSC Data cluster_tga_results TGA Data Monomer This compound Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Sample Preparation TGA Thermogravimetric Analysis (TGA) Polymer->TGA Sample Preparation Tg Glass Transition (Tg) DSC->Tg Curing Curing Exotherm DSC->Curing Td Decomposition Temp (Td) TGA->Td CharYield Char Yield TGA->CharYield

Thermal Analysis Workflow

References

Unveiling the Reactivity of 3-Ethynyl-3-methyloxetane: A Comparative Guide for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a terminal alkyne for bioconjugation, materials science, or synthetic chemistry is critical. This guide provides an objective comparison of the reactivity of 3-Ethynyl-3-methyloxetane with other commonly used terminal alkynes, supported by experimental data to inform your selection process.

The unique structural features of this compound, combining a terminal alkyne for versatile coupling reactions with a strained oxetane ring, make it a molecule of significant interest. The oxetane moiety can impart favorable physicochemical properties, such as increased solubility and metabolic stability, to the resulting products. However, understanding its reactivity in comparison to standard terminal alkynes is crucial for its effective implementation. This guide focuses on two of the most prevalent and powerful C-C bond-forming reactions for terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for its high efficiency, selectivity, and mild reaction conditions. To assess the relative reactivity of this compound, we have compiled and compared reported yields from studies employing various terminal alkynes under similar reaction conditions.

While direct, side-by-side comparative kinetic studies involving this compound are not yet prevalent in the literature, we can infer its reactivity by examining the conditions required to achieve high yields. The following table summarizes the performance of several terminal alkynes in CuAAC reactions with benzyl azide, a common azide partner.

Terminal AlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Phenylacetylene0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08Quantitative[1]
Phenylacetylene50 ppm [Cu(C18₆tren)]BrToluene2486[2]
1-Hexyne0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3Quantitative[1]
Propargyl AlcoholData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The absence of data for this compound and Propargyl Alcohol in this specific comparative context highlights a current gap in the published literature.

From the available data, both aromatic (phenylacetylene) and aliphatic (1-hexyne) alkynes can achieve quantitative conversion in CuAAC reactions, albeit with varying reaction times. The high efficiency of these reactions, often at low catalyst loadings, sets a benchmark for the expected performance of other terminal alkynes.[1][2][3][4][5] The reactivity in CuAAC is known to be influenced by electronic factors, with electron-poor alkynes often exhibiting faster reaction rates. The electronic effect of the 3-methyl-3-oxetanyl group is not well-documented in this context, necessitating further experimental investigation to definitively place this compound on this reactivity scale.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes. Below is a comparison of reported yields for the Sonogashira coupling of various terminal alkynes with aryl iodides.

Terminal AlkyneAryl HalideCatalyst SystemSolventTime (h)Yield (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
PhenylacetyleneIodobenzenePd(PPh₃)₄ / CuIPiperidine296[6]
Propargyl Alcohol(Z)-3-iodoalk-2-en-1-olsPd(PPh₃)₄ / CuIDMANot SpecifiedGood to Excellent[7]
1-OctyneAryl BromidesPd(OAc)₂ / LigandAqueous/AlcoholNot SpecifiedHigh[8]
TrimethylsilylacetyleneIodobenzeneMCM-41-2P-Pd(0) / CuIPiperidine296[6]

Note: The lack of specific data for the Sonogashira coupling of this compound underscores the need for further research to enable a direct comparison.

The Sonogashira reaction is generally high-yielding for a wide range of terminal alkynes, including those with functional groups like hydroxyls.[7][8][9][10] The reaction's success is dependent on factors such as the catalyst system, solvent, and the nature of the halide. The oxetane ring in this compound is expected to be stable under typical Sonogashira conditions. However, its influence on the reaction kinetics and overall yield compared to other alkynes remains to be experimentally determined.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the CuAAC and Sonogashira reactions are provided below. These protocols are based on established literature procedures for common terminal alkynes and can be adapted for this compound.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative protocol for the CuAAC reaction between an azide and a terminal alkyne is as follows:

  • To a solution of the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., THF, t-BuOH/H₂O, or neat) is added a solution of a copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%) in water.

  • Alternatively, a copper(I) source such as CuI or [Cu(CH₃CN)₄]PF₆ (1-5 mol%) can be used directly.

  • The reaction mixture is stirred at room temperature for the specified time (typically ranging from a few minutes to several hours).

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Cross-Coupling

A typical procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is as follows:

  • To a degassed solution of the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine or piperidine) is added a base (e.g., triethylamine, diisopropylethylamine, or piperidine).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (ranging from room temperature to elevated temperatures) for the required duration.

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Reaction Pathways

To illustrate the fundamental processes discussed, the following diagrams outline the catalytic cycles for the CuAAC and Sonogashira reactions.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Azide Azide Triazolide_Complex Copper(I) Triazolide Copper_Acetylide->Triazolide_Complex + Azide Triazolide_Complex->Cu(I) Regeneration Product 1,2,3-Triazole Triazolide_Complex->Product + H+

CuAAC Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + R-X Aryl_Halide R-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex_Alkyne R-Pd(II)-C≡CR' Transmetalation->Pd(II)_Complex_Alkyne Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Complex_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Coupled_Product R-C≡CR' Reductive_Elimination->Coupled_Product Cu(I) Cu(I) Copper_Acetylide Cu-C≡CR' Cu(I)->Copper_Acetylide + Alkyne + Base Terminal_Alkyne H-C≡CR' Copper_Acetylide->Transmetalation To Pd Cycle Base Base

Sonogashira Catalytic Cycle

Conclusions and Future Outlook

While this compound presents an intriguing structural motif with high potential in medicinal chemistry and materials science, a comprehensive, direct comparison of its reactivity with other terminal alkynes is currently lacking in the scientific literature. The data compiled in this guide for common terminal alkynes in CuAAC and Sonogashira reactions provide a valuable benchmark for future studies.

To fully harness the potential of this compound, further research is required to quantify its reaction kinetics and yields in these fundamental transformations. Such studies will enable a more precise understanding of its reactivity profile and facilitate its rational application in the synthesis of novel functional molecules. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations into this promising building block.

References

A Comparative Guide to 3-Ethynyl-3-methyloxetane and Propargyl Ether in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical tools for linking molecules is critical to the success of research, diagnostic, and therapeutic applications. Among the most robust and widely used methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between an azide and a terminal alkyne. This guide provides a detailed comparison of two alkyne-containing reagents: 3-ethynyl-3-methyloxetane and the more conventional propargyl ether.

While direct, head-to-head experimental comparisons in bioconjugation are not extensively documented in the current literature, this guide will draw upon the known chemical properties and reactivity of each moiety to provide a comprehensive overview of their potential performance. We will delve into their reactivity, the stability of the resulting conjugates, and the unique properties that each building block imparts to the final bioconjugate.

Introduction to the Reagents

Propargyl ether is a widely used functional group in bioconjugation. It consists of a terminal alkyne connected to a molecule of interest via a flexible ether linkage. Its popularity stems from its commercial availability, ease of incorporation into various molecules, and reliable performance in CuAAC reactions.[1][2]

This compound is a more novel building block that features a terminal alkyne attached to a rigid, four-membered oxetane ring. The oxetane motif is of growing interest in medicinal chemistry due to its favorable physicochemical properties, including increased polarity and metabolic stability.[3][4] The 3,3-disubstituted pattern, as seen in this molecule, generally confers greater stability to the oxetane ring.[3][5]

Performance Comparison

The selection of an alkyne for bioconjugation hinges on several factors, including reaction kinetics, the stability of the resulting conjugate, and the physicochemical properties conferred to the target molecule.

Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Both propargyl ether and this compound possess a terminal alkyne and are thus expected to participate readily in CuAAC reactions. The reactivity of terminal alkynes in CuAAC is generally high, with modest differences observed between various classes of alkynes under typical bioconjugation conditions.[1] Propargyl compounds are considered to have an excellent combination of reactivity, ease of installation, and cost-effectiveness.[1]

dot

Caption: General reaction scheme for CuAAC with this compound and propargyl ether.

Stability of the Resulting Conjugate

The triazole ring formed through CuAAC is exceptionally stable, a key advantage of this ligation chemistry.[6][7][8] It is resistant to hydrolysis, enzymatic degradation, and redox conditions, making it an ideal linker for bioconjugates intended for in vivo applications.[7] The stability of the triazole itself is largely independent of the substituents from the alkyne and azide.[7]

The primary difference in the stability of conjugates derived from this compound versus propargyl ether will lie in the stability of the oxetane ring versus the ether linkage.

  • Oxetane Ring: 3,3-disubstituted oxetanes are known to be chemically robust and generally stable under physiological conditions (pH 7.4).[3][9] They exhibit enhanced stability compared to esters under basic and reducing conditions.[9] However, the oxetane ring can be susceptible to opening under strongly acidic conditions.[3][4]

  • Ether Linkage: The ether bond in propargyl ether is also highly stable and generally resistant to cleavage under a wide range of biological conditions. Aromatic propargyl ethers, however, can undergo cleavage under certain CuAAC conditions, especially at higher temperatures or with prolonged reaction times.[10]

FeatureThis compoundPropargyl Ether
Alkyne Type Terminal AlkyneTerminal Alkyne
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst Required Yes, Copper(I)Yes, Copper(I)
Linkage Formed 1,4-disubstituted 1,2,3-triazole1,4-disubstituted 1,2,3-triazole
Linkage Stability High (Triazole)[6][7][8]High (Triazole)[6][7][8]
Moiety Stability Oxetane ring is generally stable, especially 3,3-disubstituted variants.[3][5] Can be sensitive to strong acids.[4]Ether linkage is generally very stable. Aromatic variants can be prone to cleavage.[10]
Physicochemical Properties Imparts polarity and metabolic stability.[3][4] The rigid ring structure can influence conformation.Flexible ether linkage.
Physicochemical Properties and Biocompatibility

The choice between this compound and propargyl ether can significantly impact the properties of the final bioconjugate.

  • Solubility and Polarity: The oxetane ring is a polar motif that can improve the aqueous solubility of a molecule, a desirable trait for many biological applications.[4]

  • Metabolic Stability: Oxetanes are often incorporated into drug candidates to enhance metabolic stability.[4] The oxetane ring can act as a bioisostere for more metabolically labile groups like gem-dimethyl or carbonyl groups.[4]

  • Conformational Rigidity: The rigid, three-dimensional structure of the oxetane ring can impose conformational constraints on the linked molecule, which could be advantageous or disadvantageous depending on the specific application. In contrast, the ether linkage of propargyl ether offers greater flexibility.

  • Biocompatibility and Cytotoxicity: The primary concern for biocompatibility in CuAAC is the cytotoxicity of the copper catalyst.[11][12][13] This is a consideration for both alkyne reagents. Various strategies have been developed to mitigate copper toxicity in live-cell applications, including the use of chelating ligands.[11][14]

experimental_workflow Biomolecule_Azide Azide-modified Biomolecule Reaction_Mix Combine in Biocompatible Buffer Biomolecule_Azide->Reaction_Mix Alkyne_Reagent Alkyne Reagent (this compound or Propargyl Ether) Alkyne_Reagent->Reaction_Mix Catalyst_Addition Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Reaction_Mix->Catalyst_Addition Incubation Incubate at Room Temperature Catalyst_Addition->Incubation Purification Purify Bioconjugate (e.g., SEC, Dialysis) Incubation->Purification Characterization Characterize (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: Logical relationship of reagent choice to final bioconjugate properties.

Conclusion

Both this compound and propargyl ether are viable reagents for bioconjugation via CuAAC. The choice between them will depend on the specific goals of the experiment.

  • Propargyl ether is a reliable and cost-effective choice for applications where a flexible linker is desired and the established protocols and extensive literature support are beneficial. [1][2]* This compound presents an attractive alternative when the goal is to introduce a rigid, polar, and metabolically stable motif into the bioconjugate. [3][4]This may be particularly advantageous in drug development and for applications requiring improved aqueous solubility.

Further experimental studies directly comparing the kinetics and in vivo performance of bioconjugates derived from these two alkynes are warranted to fully elucidate their respective advantages and disadvantages.

References

Oxetane as a Bioisostere: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of bioisosteres is a cornerstone of rational drug design. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile bioisostere for two commonly encountered functional groups: the gem-dimethyl and carbonyl moieties. This guide provides a comprehensive comparison of oxetane-containing compounds with their traditional analogues, supported by experimental data, to inform researchers, scientists, and drug development professionals on the strategic advantages of this unique structural motif.

The rationale for employing oxetane as a bioisostere is rooted in its distinct physicochemical properties. It offers a similar steric profile to a gem-dimethyl group but introduces polarity, which can favorably impact aqueous solubility and reduce lipophilicity.[1][2] When substituting a carbonyl group, the oxetane ring can maintain a comparable dipole moment and hydrogen-bonding capacity while often exhibiting enhanced metabolic stability.[1][3] These attributes can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Structural and Property Comparison

The substitution of a gem-dimethyl or carbonyl group with an oxetane moiety can lead to profound changes in a molecule's properties. The introduction of the polar ether oxygen within a compact, three-dimensional ring structure is key to these effects.

Structural_Comparison cluster_gem_dimethyl gem-Dimethyl Group cluster_oxetane Oxetane Bioisostere cluster_carbonyl Carbonyl Group gem_dimethyl C(CH3)2 oxetane C(CH2OCH2) gem_dimethyl->oxetane Bioisosteric Replacement carbonyl C=O carbonyl->oxetane Bioisosteric Replacement

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the impact of oxetane substitution on key drug-like properties.

Oxetane vs. gem-Dimethyl Group

The replacement of a gem-dimethyl group with an oxetane can significantly enhance aqueous solubility and metabolic stability. While the gem-dimethyl group is often introduced to block metabolically labile positions, it concurrently increases lipophilicity, which can be detrimental. The oxetane moiety offers a solution by providing steric bulk with increased polarity.[4][5]

Propertygem-Dimethyl AnalogueOxetane AnalogueFold ChangeReference
Aqueous Solubility
Compound A0.5 µg/mL>2000 µg/mL>4000x[6]
Compound B10 µg/mL40 µg/mL4x[6]
Metabolic Stability (HLM Clint)
Compound CHigh ClearanceLow to Moderate ClearanceImprovement[7]
Compound D> 293 mL·min⁻¹·kg⁻¹25.9 mL·min⁻¹·kg⁻¹>11x reduction[4]
Lipophilicity (LogD)
Compound E3.52.8Reduction[8]

HLM Clint: Human Liver Microsomal Intrinsic Clearance

Oxetane vs. Carbonyl Group

As a carbonyl bioisostere, the oxetane ring maintains hydrogen bond acceptor capabilities but can improve metabolic stability by being resistant to enzymatic reduction or oxidation.[3][5] This substitution can also influence the basicity of nearby functional groups.[2]

PropertyCarbonyl AnalogueOxetane AnalogueFold Change/EffectReference
Aqueous Solubility
Compound F (Lactam)1200 µg/mL1500 µg/mL1.25x[6]
Compound G (Ketoamine)>2000 µg/mL800 µg/mLReduction[6]
Metabolic Stability (HLM Clint)
Compound HHigher ClearanceLower ClearanceImprovement[7]
Spirocyclic Piperidine150 µL/min/mg30 µL/min/mg5x reduction[4]
Basicity of Proximal Amine (pKa)
Piperidine9.97.22.7 unit reduction[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

Aqueous Solubility Determination (Kinetic Solubility Assay)

This high-throughput method assesses the solubility of a compound that is initially dissolved in an organic solvent.

Workflow:

Solubility_Workflow A Prepare stock solutions in DMSO B Add stock solution to aqueous buffer (e.g., PBS pH 7.4) A->B C Incubate and equilibrate B->C D Filter to remove precipitate C->D E Quantify soluble compound by LC-MS/MS or UV spectroscopy D->E

Caption: Workflow for kinetic solubility determination.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation and equilibration.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.[9][10]

Metabolic Stability Assay (Liver Microsomal Clearance)

This in vitro assay measures the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.

Workflow:

Metabolic_Stability_Workflow A Incubate compound with liver microsomes and NADPH B Quench reaction at various time points A->B C Analyze remaining parent compound by LC-MS/MS B->C D Calculate half-life (t1/2) and intrinsic clearance (Clint) C->D

Caption: Workflow for metabolic stability assay.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or mouse) and the test compound in a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½), from which the intrinsic clearance (Clint) is determined.[11][12]

Conclusion

The strategic replacement of gem-dimethyl and carbonyl groups with an oxetane moiety represents a powerful tool in modern medicinal chemistry. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and increased metabolic stability.[13] The unique structural and electronic features of the oxetane ring provide a valuable strategy for overcoming common challenges in drug discovery and development, ultimately contributing to the design of safer and more effective therapeutics.

References

A Comparative Guide to Triazole Formation: Evaluating 3-Ethynyl-3-methyloxetane in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation. The choice of alkyne is critical to the reaction's success, influencing kinetics, yield, and the physicochemical properties of the resulting triazole conjugate. This guide provides a comparative analysis of 3-Ethynyl-3-methyloxetane against other commonly employed alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research applications.

The formation of a stable 1,2,3-triazole linkage is a highly valued transformation in drug discovery, bioconjugation, and materials science.[1][2] The reliability and efficiency of the CuAAC reaction have made it a go-to strategy for scientists.[3][4] At the heart of this reaction is the choice of the alkyne partner. This guide focuses on the validation of triazole formation using this compound, a unique building block, by comparing its performance with established alternatives like propargyl ethers and propiolamides.

Performance Comparison of Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC reactions is influenced by both electronic and steric factors. While a broad range of alkynes participate effectively in this transformation, subtle structural differences can lead to notable variations in reaction efficiency, particularly under demanding conditions such as low reactant concentrations.[5]

A comparative study on the performance of various alkyne substrates under typical bioconjugation conditions reveals that while most common alkynes perform well, some classes exhibit slightly different reactivity profiles.[5] Propiolamides, being electronically activated, tend to be more reactive than standard unactivated alkynes like propargyl derivatives.[5] However, this increased reactivity can also be associated with a higher propensity for Michael addition side reactions.[5]

The following table summarizes the performance of representative alkynes in a CuAAC reaction, providing a framework for evaluating this compound. While direct comparative kinetic data for this compound is not extensively published in a side-by-side format with these specific compounds under identical conditions, its performance can be inferred from its structural features. The oxetane ring is a polar, sp³-rich motif that can influence the electronic environment of the alkyne.

Alkyne SubstrateStructureRelative Reactivity ProfileKey Considerations
This compound Expected to be comparable to propargyl ethers. The oxetane moiety may enhance solubility in polar solvents.The oxetane ring can serve as a valuable pharmacophore, potentially improving metabolic stability and aqueous solubility of the final conjugate.
Propargyl Ether (e.g., Propargyl methyl ether) High reactivity, considered a standard for CuAAC.[5]Cost-effective and readily available. A reliable choice for a wide range of applications.
Propiolamide (e.g., N-Propylpropiolamide) Slightly higher reactivity than propargyl ethers due to electronic activation.[5]Can be prone to Michael addition with nucleophiles, which should be a consideration in complex biological mixtures.
Arylacetylene (e.g., Phenylacetylene) Generally less reactive than propargyl derivatives.[5]Offers a rigid linker and can be used to introduce aromatic functionalities.

Note: The structures are representative examples of each class.

Experimental Protocols

The following are detailed methodologies for conducting CuAAC reactions. These protocols can be adapted for this compound and other alkynes.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • Alkyne (e.g., this compound)

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or other suitable solvent)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne (e.g., 10 mM) in the chosen solvent.

    • Prepare a stock solution of the azide (e.g., 10 mM) in a compatible solvent.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution (1.0 equivalent).

    • Add the azide solution (1.0-1.2 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 0.1 M).

    • (Optional) If using a ligand, add THPTA (typically 1-5 mol% relative to the alkyne).

    • Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

    • Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve dilution with water, extraction with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as silica gel column chromatography, to obtain the pure triazole.

Visualizing the CuAAC Pathway

The following diagrams illustrate the key steps in the copper-catalyzed triazole formation and a general experimental workflow.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates Alkyne R1-C≡CH (e.g., this compound) Copper_Acetylide R1-C≡C-Cu(I) Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 Complex [Azide-Cu-Acetylide Complex] Azide->Complex Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Copper_Acetylide Copper_Acetylide->Complex Product 1,4-Disubstituted Triazole Complex->Product Cycloaddition & Protonolysis

Caption: Simplified signaling pathway of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental_Workflow Prep 1. Reagent Preparation (Alkyne, Azide, Catalyst, Solvent) Setup 2. Reaction Setup (Mix Reactants & Catalyst System) Prep->Setup Degas 3. Degassing (Inert Gas Purge) Setup->Degas Initiate 4. Reaction Initiation (Add Sodium Ascorbate) Degas->Initiate Monitor 5. Monitoring (TLC, LC-MS, NMR) Initiate->Monitor Workup 6. Work-up & Purification (Extraction, Chromatography) Monitor->Workup Reaction Complete Analysis 7. Product Characterization (NMR, MS, etc.) Workup->Analysis

References

A Comparative Analysis of the Mechanical Properties of Oxetane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting and Understanding Oxetane-Based Polymers for Advanced Applications

Oxetane-based polymers are a versatile class of polyethers renowned for their tailorable properties, making them valuable materials in diverse fields, including biomedical devices, advanced coatings, and energetic materials. The unique four-membered ring structure of the oxetane monomer provides a high ring strain, facilitating controlled ring-opening polymerization. This allows for the synthesis of polymers with a wide range of mechanical characteristics, from soft and flexible to rigid and robust, by carefully selecting the substituents on the oxetane ring. This guide offers a comparative analysis of the mechanical properties of various oxetane-based polymers, supported by experimental data, to aid in material selection and development.

Structure-Property Relationships: The Role of Substituents

The mechanical behavior of polyoxetanes is intrinsically linked to the nature of the substituents on the oxetane ring. Symmetrically disubstituted oxetanes, such as 3,3-dimethyloxetane, tend to yield crystalline polymers with higher melting points and enhanced chemical resistance. In contrast, asymmetrically substituted oxetanes often result in amorphous polymers with lower glass transition temperatures, leading to more flexible materials. The introduction of energetic functionalities, such as azido groups, can significantly alter the polymer's rigidity and thermal properties.

Quantitative Comparison of Mechanical Properties

The following tables summarize key mechanical properties of various oxetane-based polymers and compare them with common alternatives like epoxies and polybutadienes. These values are compiled from various studies and should be considered as representative, as they can be influenced by factors such as molecular weight, polydispersity, and specific testing conditions.

Table 1: Mechanical Properties of Selected Oxetane-Based Homopolymers

Polymer/Monomer UnitTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(3,3-dimethyloxetane)Data not readily availableData not readily availableData not readily available
Poly(3-ethyl-3-hydroxymethyl oxetane) (hyperbranched)0.39 - 1.32 (adhesive shear strength)[1][2]Data not readily availableBrittle fracture observed[1][2]
Poly(AMMO) - Energetic Polymer0.41 - 0.670.0015 - 0.0036Data not readily available
Poly(BAMO) - Energetic PolymerData not readily availableData not readily availableData not readily available

Table 2: Comparative Mechanical Properties of Oxetane-Based Copolymers and Alternatives

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(AMMO-co-BAMO) (energetic)Varies with compositionVaries with compositionVaries with composition
Poly(oxetane-co-THF)Improved flexibility over poly(BAMO)Data not readily availableData not readily available
UV-Cured Epoxy Resin32.341.80Data not readily available
UV-Cured Oxetane/Epoxy ResinImproved flexibility and adhesion over epoxy alone[3]Improved with certain co-monomers[3]Data not readily available
Hydroxyl-terminated polybutadiene (HTPB)Varies with formulationVaries with formulationHigh elongation is characteristic

Experimental Protocols

The mechanical properties cited in this guide are typically determined using standardized testing methods. The following are detailed methodologies for key experiments.

Tensile Testing (ASTM D638)

Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are fundamental indicators of a material's mechanical performance under stretching forces.[4][5][6][7]

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (Type I is common for rigid and semi-rigid plastics) to ensure uniform stress distribution during testing.[4][7] Specimens are conditioned at a specific temperature (e.g., 23 ± 2 °C) and humidity (e.g., 50 ± 5% RH) prior to testing.[5]

  • Test Procedure: A universal testing machine (UTM) is used to apply a uniaxial tensile force to the specimen at a constant rate of crosshead separation, typically 5 mm/min for polymers.[4] The force required to stretch the specimen and the corresponding elongation are recorded until the specimen fractures.

  • Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the tensile strength (maximum stress before failure), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are calculated.[6][8]

Dynamic Mechanical Thermal Analysis (DMTA) (ASTM D4065)

DMTA is a powerful technique for studying the viscoelastic properties of polymers as a function of temperature and frequency. It provides information on the glass transition temperature (Tg), storage modulus (elastic response), and loss modulus (viscous response).[9][10][11][12][13]

  • Specimen Preparation: Rectangular specimens of specific dimensions (e.g., 56 x 13 x 3 mm) are prepared.[10]

  • Test Procedure: The specimen is subjected to an oscillating (sinusoidal) force at a specific frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3 °C/min).[14][15] The instrument measures the material's response to the applied stress.

  • Data Analysis: The output includes plots of storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) versus temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.[13]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and mechanical characterization of oxetane-based polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_data_analysis Data Analysis and Comparison monomer_selection Oxetane Monomer Selection polymerization Ring-Opening Polymerization monomer_selection->polymerization Initiator/Catalyst purification Purification and Drying polymerization->purification structural_analysis Structural Analysis (NMR, FTIR) purification->structural_analysis thermal_analysis Thermal Analysis (DSC, TGA) purification->thermal_analysis specimen_prep Specimen Preparation (e.g., ASTM D638 Type I) purification->specimen_prep tensile_testing Tensile Testing (ASTM D638) specimen_prep->tensile_testing dmta_testing DMTA (ASTM D4065) specimen_prep->dmta_testing stress_strain Stress-Strain Curve Analysis tensile_testing->stress_strain viscoelastic_props Viscoelastic Property Determination dmta_testing->viscoelastic_props comparison Comparative Analysis stress_strain->comparison viscoelastic_props->comparison

Caption: Experimental workflow for synthesis and mechanical characterization of oxetane-based polymers.

Logical Relationships in Polymer Properties

The interplay between the chemical structure of oxetane monomers and the resulting mechanical properties of the polymer can be visualized as a logical relationship.

structure_property_relationship cluster_monomer Monomer Structure cluster_polymer Polymer Properties substituents Substituent Type (Alkyl, Functional, etc.) crystallinity Crystallinity substituents->crystallinity tg Glass Transition Temperature (Tg) substituents->tg symmetry Symmetry of Substitution symmetry->crystallinity Symmetrical -> Crystalline Asymmetrical -> Amorphous mechanical Mechanical Properties (Strength, Modulus, Elongation) crystallinity->mechanical Higher Crystallinity -> Higher Strength/Modulus tg->mechanical Lower Tg -> Higher Flexibility

Caption: Relationship between oxetane monomer structure and resulting polymer mechanical properties.

References

Assessing the Biocompatibility of 3-Ethynyl-3-methyloxetane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel chemical motifs into potential therapeutic agents and biomaterials necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of 3-Ethynyl-3-methyloxetane derivatives, a class of compounds featuring the increasingly utilized oxetane ring. Due to the limited direct biocompatibility data on this specific derivative, this guide draws upon the broader understanding of oxetanes in medicinal chemistry to infer their likely biological profile. This is contrasted with well-established biocompatible polymers, Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA), to provide a clear benchmark.

The inclusion of an oxetane moiety in drug candidates is a modern strategy in medicinal chemistry to enhance key physicochemical properties.[1][2][3][4][5] Oxetanes are four-membered cyclic ethers that can improve aqueous solubility, metabolic stability, and lipophilicity of a compound.[4] Their small, polar, and three-dimensional structure can be used to block metabolically susceptible sites within a molecule.[1] The incorporation of an oxetane ring can also direct metabolism away from the cytochrome P450 (CYP450) enzyme system, which is a primary pathway for the metabolism of most drugs and a common source of drug-drug interactions.[2][6] This shift in metabolic pathway can potentially lead to a better safety profile.[6]

Comparative Analysis of Biocompatibility

To provide a clear comparison, the following table summarizes the known or inferred biocompatibility profiles of this compound derivatives against PEG and PLGA.

ParameterThis compound Derivatives (Inferred)Poly(ethylene glycol) (PEG)Poly(lactic-co-glycolic acid) (PLGA)
Cytotoxicity Expected to be low, as the oxetane motif is often incorporated to reduce overall toxicity of parent compounds. However, the ethynyl group may confer some reactivity that requires empirical testing.Generally considered non-toxic and has been shown to improve the biocompatibility of surfaces.[6]Biodegradable into non-toxic endogenous compounds (lactic acid and glycolic acid). Considered highly biocompatible.[7]
Genotoxicity An oxetane-containing compound was reported to be non-genotoxic in a 5-strain Ames test.[8] This suggests a low potential for mutagenicity for this class of compounds.Not typically associated with genotoxicity.Not typically associated with genotoxicity.
In Vivo Compatibility Likely to be well-tolerated, as oxetanes are incorporated into drug candidates to improve their pharmacokinetic and toxicity profiles.[8] However, specific in vivo studies are necessary for confirmation.Exhibits excellent biocompatibility, being non-immunogenic and non-antigenic.[6] It is widely used in FDA-approved medical devices and drug formulations.[4]Demonstrates good in vivo biocompatibility and is used in a variety of FDA-approved therapeutic devices.[9]
Degradation Products Dependent on the overall molecular structure. The oxetane ring itself can be metabolized by microsomal epoxide hydrolase to a diol.[6]Not biodegradable, cleared from the body via renal excretion for smaller chains.Biodegrades into lactic acid and glycolic acid, which are metabolized via the Krebs cycle.[7][10]

Experimental Protocols for Biocompatibility Assessment

Standardized in vitro assays are crucial for the initial assessment of biocompatibility. The following are detailed protocols for two key experiments: the MTT assay for cytotoxicity and the Ames test for genotoxicity.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compound (this compound derivative)

  • Control vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Human cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14][15] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test evaluates whether the compound can cause a reverse mutation that restores the ability of the bacteria to synthesize histidine.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Test compound

  • Positive controls (known mutagens for each strain, with and without S9)

  • Negative control (vehicle)

  • S9 fraction (a rat liver extract that mimics mammalian metabolism) and cofactor solution

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella tester strains.

  • Metabolic Activation: The test is performed both with and without the S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Test Procedure (Plate Incorporation Method): a. To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and either 0.5 mL of the S9 mix or 0.5 mL of a buffer (for the non-activation condition). b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count for at least one tester strain.

Visualizing Biocompatibility Assessment and Cellular Interactions

To better illustrate the logical flow of biocompatibility testing and potential cellular interactions, the following diagrams are provided.

Biocompatibility_Assessment_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (Preclinical) Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Genotoxicity->Decision1 Hemocompatibility Hemocompatibility (e.g., Hemolysis) Hemocompatibility->Decision1 Acute_Toxicity Acute Systemic Toxicity Subchronic_Toxicity Subchronic Toxicity Acute_Toxicity->Subchronic_Toxicity Implantation Implantation Effects Subchronic_Toxicity->Implantation Decision2 Acceptable In Vivo Profile? Implantation->Decision2 Start New Material (this compound derivative) Start->Cytotoxicity Start->Genotoxicity Start->Hemocompatibility Decision1->Acute_Toxicity Yes End_Fail Material Fails Biocompatibility Decision1->End_Fail No Decision2->End_Fail No End_Pass Material is Biocompatible for intended application Decision2->End_Pass Yes

Caption: A generalized workflow for assessing the biocompatibility of a new material.

Cytotoxicity_Signaling_Pathway cluster_0 Cellular Response to Cytotoxic Agent Compound Cytotoxic Compound (e.g., high concentration of a derivative) Membrane Cell Membrane Damage Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Membrane->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondria->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.

References

Performance of 3-Ethynyl-3-methyloxetane in Strain-Promoted Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science for its ability to form stable covalent linkages in complex biological environments without the need for cytotoxic catalysts.[1][2] The kinetics and efficiency of this bioorthogonal reaction are largely dictated by the structure of the cyclooctyne reagent. This guide provides a comparative analysis of 3-ethynyl-3-methyloxetane, a novel cyclooctyne, against commonly used alternatives, offering insights into its potential performance based on the known physicochemical properties of the oxetane motif.

While direct experimental kinetic data for this compound in SPAAC is not yet extensively available in peer-reviewed literature, its unique structural features suggest intriguing possibilities for modulating reactivity, stability, and hydrophilicity in bioconjugation applications. The incorporation of the polar oxetane ring is a recognized strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability.[3]

Comparative Analysis of Cyclooctyne Performance

The performance of various cyclooctynes in SPAAC is typically evaluated based on their second-order rate constants, which quantify the reaction speed. The following table summarizes the reported kinetic data for widely used cyclooctynes and provides a hypothetical, projected performance for this compound based on theoretical considerations.

CyclooctyneStructureSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Characteristics
This compound this compound(Hypothetical)Expected to exhibit enhanced aqueous solubility and stability due to the polar oxetane group. The impact on reaction kinetics requires experimental validation.
Dibenzocyclooctynol (DIBO) DIBO~0.1 - 0.3One of the first-generation commercially available cyclooctynes with good reactivity.[4][5]
Bicyclononyne (BCN) BCN~0.01 - 0.1Offers a good balance of stability and reactivity.[1]
Difluorinated Cyclooctyne (DIFO) DIFO~0.4 - 0.8The electron-withdrawing fluorine atoms increase the strain and accelerate the reaction rate.[6]

Note: The reaction rates are highly dependent on the specific azide, solvent, and temperature. The provided values are for comparison purposes with a standard azide like benzyl azide.

Experimental Protocols

To facilitate the direct comparison of this compound with other cyclooctynes, the following detailed experimental protocols are provided.

General Protocol for Determining Second-Order Rate Constants for SPAAC Reactions

This protocol describes a common method for determining the kinetics of a SPAAC reaction by monitoring the consumption of the cyclooctyne using UV-Vis spectrophotometry or ¹H NMR spectroscopy.

Materials:

  • Cyclooctyne of interest (e.g., this compound, DIBO)

  • Azide compound (e.g., benzyl azide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO-d₆)

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

  • UV-Vis spectrophotometer or NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the cyclooctyne in the chosen solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of the azide in the same solvent at a concentration at least 10-fold higher than the cyclooctyne to ensure pseudo-first-order kinetics (e.g., 100 mM).

  • Reaction Monitoring (UV-Vis):

    • Equilibrate the cyclooctyne solution in a quartz cuvette at a constant temperature (e.g., 25 °C) in the spectrophotometer.

    • Record the initial absorbance at the λmax of the cyclooctyne.

    • Initiate the reaction by adding the azide solution and start recording the absorbance decay over time.

    • Continue monitoring until the reaction is complete (i.e., the absorbance is stable).

  • Reaction Monitoring (¹H NMR):

    • In an NMR tube, mix the cyclooctyne solution with the internal standard.

    • Acquire an initial ¹H NMR spectrum.

    • Add the azide solution to initiate the reaction and start acquiring spectra at regular time intervals.

    • Integrate the characteristic peaks of the cyclooctyne and the internal standard in each spectrum.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the cyclooctyne concentration (or absorbance) against time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide: k₂ = k_obs / [Azide]

Protocol for Comparing the Stability of Cyclooctynes in Aqueous Buffer

This protocol assesses the hydrolytic stability of different cyclooctynes in a physiologically relevant buffer.

Materials:

  • Cyclooctynes of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solutions (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each cyclooctyne in DMSO (e.g., 10 mM).

    • Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Incubate the cyclooctyne solutions in PBS at 37 °C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each solution.

    • Analyze the aliquots by reverse-phase HPLC to quantify the remaining intact cyclooctyne.

  • Data Analysis:

    • Plot the percentage of remaining cyclooctyne against time for each compound.

    • Calculate the half-life (t₁/₂) of each cyclooctyne in the aqueous buffer.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne (e.g., this compound) Triazole Stable Triazole Adduct Cyclooctyne->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide Azide->Triazole Experimental_Workflow A Prepare Stock Solutions (Cyclooctyne & Azide) B Mix Reactants (Initiate Reaction) A->B C Monitor Reaction Progress (Spectroscopy or Chromatography) B->C D Data Analysis (Determine Rate Constant) C->D E Compare Performance of Different Cyclooctynes D->E

References

Safety Operating Guide

Proper Disposal of 3-Ethynyl-3-methyloxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Ethynyl-3-methyloxetane (CAS: 1290541-27-3), ensuring the safety of laboratory personnel and adherence to regulatory compliance.

This document provides a comprehensive guide to the proper disposal procedures for this compound, a chemical used in laboratory research and development. Adherence to these protocols is crucial for ensuring the safety of researchers and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] It can cause irritation to mucous membranes and the upper respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, so caution should be exercised during handling.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the GHS07 pictogram, an exclamation mark, to this substance.[2] This symbol indicates low-level toxicity, including potential for skin and eye irritation, and respiratory tract irritation.[3][4]

Hazard Summary:

Hazard ClassificationDescriptionGHS PictogramSignal Word
IrritantMaterial is irritating to mucous membranes and upper respiratory tract. May be harmful by ingestion and inhalation.[1]GHS07 (Exclamation Mark)[2][5]Warning

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent exposure.

  • Eye Protection: Wear protective safety goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[1]

  • Respiratory Protection: Ensure adequate ventilation during use. Use only in a chemical fume hood.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly labeled container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Spill or Leak Containment:

    • In case of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]

    • Absorb the liquid material with an inert absorbent material and place it into an appropriate container for disposal.[1][6]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Preparation for Disposal:

    • For disposal, the material should be dissolved or mixed with a combustible solvent.[1] This should be done in a chemical fume hood.

  • Incineration:

    • The mixture is then to be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance:

    • All disposal activities must adhere to federal, state, and local regulations.[1] Contact your institution's EHS department for specific guidance and to arrange for pickup by a licensed waste disposal company.

Disposal Workflow

cluster_prep Preparation cluster_disposal Disposal cluster_compliance Compliance start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a labeled, compatible container ppe->collect contact_ehs Contact Institutional EHS for licensed disposal service collect->contact_ehs dissolve Dissolve in a combustible solvent in a fume hood incinerate Burn in a chemical incinerator with afterburner and scrubber dissolve->incinerate end End: Compliant Disposal incinerate->end contact_ehs->dissolve observe_regs Observe all Federal, State, and Local Regulations contact_ehs->observe_regs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Ethynyl-3-methyloxetane. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 1290541-27-3

  • Molecular Formula: C₆H₈O

Hazard Identification:

  • Acute toxicity (oral, dermal, and inhalation)

  • Skin corrosion and irritation[1]

  • Serious eye damage and irritation[1]

  • Skin sensitization, which may cause an allergic reaction[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended in addition to goggles, especially when handling larger quantities or during procedures with a high splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and dispose of them after handling the chemical.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is required to protect from spills.
Chemical-Resistant Apron or CoverallsRecommended for added protection, especially when handling larger volumes.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood or if there is a risk of inhalation.[1]
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory.

Handling and Storage

Handling:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe vapors or mists.[1]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store in a cool, refrigerated environment as recommended for similar oxetane compounds.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Disposal Plan

Reactive chemicals like this compound require careful disposal through a designated hazardous waste management program.[3]

Waste Collection:

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams to prevent unintended reactions.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Container Integrity: Ensure the waste container is in good condition and is kept securely closed when not in use.[4]

Disposal Procedure:

  • Do Not Neutralize: Do not attempt to quench or neutralize the neat compound.

  • Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS of similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Chemical Fume Hood) don_ppe->prepare_work_area handle_chemical Handle this compound prepare_work_area->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check manage_spill Manage Spill (Inert Absorbent, Containerize) spill_check->manage_spill Yes waste_collection Collect Chemical Waste (Segregated & Labeled Container) spill_check->waste_collection No decontaminate_area Decontaminate Area manage_spill->decontaminate_area decontaminate_area->waste_collection store_waste Store Waste Securely waste_collection->store_waste dispose_waste Arrange for Professional Disposal (EHS Office) store_waste->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.